Magnesium aluminometasilicate
Description
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGGEIKQIHSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2Mg2O12Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924725 | |
| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12408-47-8 | |
| Record name | Silodrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silodrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILODRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Advanced Preparative Techniques
Hydrothermal Synthesis Routes for Crystalline Magnesium Aluminometasilicate
Hydrothermal synthesis is a prevalent method for producing crystalline this compound. This technique involves crystallization from aqueous solutions under high temperature and pressure.
Optimization of Reaction Parameters (Temperature, Pressure, Time, pH)
The successful synthesis of crystalline this compound via the hydrothermal method is highly dependent on the precise control of several reaction parameters. Temperature, pressure, reaction time, and pH all play crucial roles in the crystallization process.
The temperature during hydrothermal synthesis directly influences the crystalline phase and morphology of the resulting this compound. For instance, studies have shown that specific temperature ranges are optimal for the formation of desired crystalline structures. researchgate.netmdpi.com Research indicates that hydrothermal treatment at temperatures between 160-180°C is ideal for producing 512MHSH whiskers with a high aspect ratio. mdpi.com Another study demonstrated that a hydrothermal treatment at 200°C was effective for creating a protective coating on a magnesium alloy. mdpi.com The duration of the hydrothermal process also significantly impacts the final product. One study found that the optimal time for obtaining the best adsorbent properties was 18 hours at 120°C. researchgate.net
The pH of the reaction mixture is another critical factor. The alkalinity or acidity of the solution can affect the dissolution of precursors and the subsequent nucleation and growth of crystals. For example, a pH of 5.7 was found to be optimal for removing impurities during the synthesis process. mdpi.com
The pressure within the autoclave, which is a function of temperature and the filling degree of the reactor, also influences the crystallization process. While often autogenous (self-generated), controlling the pressure can affect the solubility of the precursors and the stability of the forming phases.
A Chinese patent describes a method to mitigate issues arising from high temperatures, such as the loss of liquid water and subsequent supersaturation of the reaction solution. google.com By using an ethylene (B1197577) glycol aqueous solution as an azeotropic system, heat transfer is enhanced, and water evaporation is prevented, leading to a more uniform and finer particle size of the this compound product. google.com
Table 1: Optimized Hydrothermal Synthesis Parameters
| Parameter | Optimal Range/Value | Outcome | Source |
|---|---|---|---|
| Temperature | 160-180 °C | High aspect ratio 512MHSH whiskers | mdpi.com |
| Temperature | 200 °C | Protective coating formation | mdpi.com |
| Time | 18 hours | Optimal adsorbent properties | researchgate.net |
| pH | 5.7 | Effective impurity removal | mdpi.com |
Influence of Precursor Materials and Their Stoichiometry
The choice of precursor materials and their stoichiometric ratios are fundamental to the synthesis of this compound. The purity, reactivity, and composition of the starting materials directly dictate the final product's phase composition and properties.
Commonly used precursors include sources of magnesium, aluminum, and silicon, such as their respective oxides, hydroxides, chlorides, and nitrates. sciepublish.comresearchgate.net For example, one study utilized h-BN powders, MgO, Al2O3, and SiO2 as starting materials. sciepublish.com Another investigation employed magnesium and aluminum hydroxides as precursors. researchgate.net The stoichiometry, or the molar ratio of these precursors, is meticulously controlled to achieve the desired final composition, such as the Mg2Al4Si5O18 of cordierite (B72626). sciepublish.com
The relative concentrations of the precursors influence the resulting phase assemblage. For instance, the molar ratio of magnesium to aluminum has been shown to be a critical factor, with a ratio of 3:2 being optimal for certain adsorbent applications. researchgate.net The Ca:(Si+Al) ratio is a known important factor in the formation of tobermorite, a calcium silicate (B1173343) hydrate (B1144303), where aluminum can substitute for silicon. virginia.edu The chemical composition of the precursors also plays a significant role in alkali-activated materials, where ions like Al³⁺ and Si⁴⁺ are supplied to the activator solution to initiate polycondensation and solidification. mdpi.com
The physical properties of the precursors, such as particle size, can also impact the reaction kinetics and the homogeneity of the final product.
Role of Templating Agents in Morphological Control
Templating agents, also known as structure-directing agents, are crucial for controlling the morphology, particle size, and pore structure of the synthesized materials. scispace.com These agents work by providing a scaffold around which the material can form, and are later removed to leave a specific structure. scispace.com Templates can be categorized as hard or soft. scispace.com
In the synthesis of aluminosilicates, various surfactants are used as templating agents. One study investigated the use of anionic (lauric and stearic acid), cationic (cetyltrimethylammonium bromide, CTAB), and non-ionic (triblock poly(ethylene oxide)-poly(propylene oxide)-polyethyleneoxide, P123) templates for the synthesis of mesoporous alumina. researchgate.net The choice of template was found to directly influence the morphology of the resulting alumina, which had specific surface areas between 300–450 m² g⁻¹. researchgate.net
For instance, polyethylene (B3416737) glycol 400 has been used as a structure-directing agent in the hydrothermal synthesis of an analcime/sodium magnesium aluminum silicon silicate nanocomposite. nih.gov Its presence led to a more refined and uniform structure with smaller, spherical, and granular particles compared to the material synthesized without a template. nih.gov The use of the template also resulted in a higher BET surface area (123.16 m²/g compared to 84.73 m²/g) and enhanced adsorption capacity. nih.gov The concentration of the templating agent itself can also affect the pore structure of the final material. nih.gov
Sol-Gel Processing of Amorphous and Glass-Ceramic this compound
The sol-gel process is a versatile wet-chemical technique used to produce glassy and ceramic materials, including this compound, at lower temperatures than conventional melting methods. csic.es This process involves the transition of a solution (sol) into a gel-like network. wikipedia.org
Controlled Hydrolysis and Condensation Mechanisms
The foundation of the sol-gel process lies in two key reactions: hydrolysis and condensation. mdpi.com Typically, metal alkoxides are used as precursors. azonano.com In the first step, hydrolysis occurs when these precursors react with water, leading to the replacement of alkoxide groups (-OR) with hydroxyl groups (-OH). mdpi.comazonano.com
This is followed by condensation reactions, where adjacent molecules, now containing hydroxyl groups, react to form metal-oxygen-metal bonds, creating a three-dimensional network. azonano.com These reactions occur simultaneously once hydrolysis is initiated. mdpi.com The relative rates of hydrolysis and condensation can be controlled by factors such as pH. Acidic conditions tend to slow down hydrolysis, which can help in achieving a more uniform particle size. azonano.com
The process begins with the formation of a stable solution, or sol, and progresses through gelation, aging, drying, and finally, thermal treatment for densification and crystallization. csic.es The final microstructure of the material is heavily influenced by the parameters at each of these stages. csic.es
Effect of Nucleating Agents on Phase Development
In the production of glass-ceramics, nucleating agents are often added to the glass matrix to encourage bulk crystallization during subsequent heat treatments. researchgate.net These agents lower the surface energy between the crystal and glassy phases, thereby increasing the rate of nucleation and growth of specific crystalline phases. researchgate.net This results in a fine-grained microstructure with uniformly distributed crystals. researchgate.net
Common nucleating agents for magnesium aluminosilicate (B74896) glass-ceramics include oxides such as TiO2, ZrO2, and P2O5. researchgate.netcsic.es The addition of these agents can significantly influence the crystallization behavior and the final properties of the material. For example, doping with a composite nucleating agent of TiO2 and ZrO2 has been shown to increase the content of α-cordierite, leading to enhanced mechanical properties like Vickers hardness and bending strength. researchgate.net The ratio of these nucleating agents is also critical; for instance, the formation of Mg-petalite is greatest with an equimolar ratio of TiO2 and ZrO2. tib-op.org
The type and amount of nucleating agent can also affect the morphology of the crystals. The addition of a small amount of P2O5 (1.0 mol%) to a glass-ceramic system was found to change the microstructure from a dendritic, leaf-like growth to a flower-like morphology. csic.es Some systems can be crystallized without the addition of nucleating agents by carefully controlling the heat treatment conditions. scientific.net
Table 2: Effect of Nucleating Agents on this compound Glass-Ceramics
| Nucleating Agent | Effect | Source |
|---|---|---|
| TiO2 / ZrO2 (Composite) | Increased α-cordierite content, enhanced hardness and bending strength. | researchgate.net |
| TiO2 / ZrO2 (Equimolar ratio) | Promotes the formation of Mg-petalite. | tib-op.org |
| P2O5 (1.0 mol%) | Changed crystal morphology from dendritic to flower-like. | csic.es |
| B2O3 (2.5 %) | Lowered the crystallization temperature of α-cordierite from 1050 °C to 900 °C. | ceramic-science.com |
Thermal Treatment Protocols for Crystallization (Calcination, Nucleation, and Crystallization Stages)
The fabrication of this compound glass-ceramics often involves a meticulous three-stage thermal treatment process: calcination, nucleation, and crystallization. pwr.wroc.plepa.govresearchgate.netresearchgate.net This controlled heating schedule is crucial for developing the desired crystalline phases within the glass matrix. barc.gov.in
Calcination: The initial step involves calcining the raw materials, which are typically high-purity oxides or carbonates of magnesium, aluminum, and silicon. pwr.wroc.plbarc.gov.in This process is conducted at elevated temperatures, for instance at 950°C for 24 hours, to decompose carbonates, remove volatile components, and initiate solid-state reactions. pwr.wroc.pl Thermal analysis has shown that the powder can exist in a hydrated state (MgO–Al2O3–SiO2–H2O) and transforms to MgO–Al2O3–SiO2 at temperatures above 300°C. pwr.wroc.plresearchgate.net
Nucleation: Following calcination, a nucleating agent, such as magnesium fluoride (B91410) (MgF2), is often added to the mixture. pwr.wroc.plresearchgate.netresearchgate.net The purpose of the nucleating agent is to promote the formation of a large number of small, uniformly dispersed crystal nuclei throughout the glassy matrix. barc.gov.in This stage is typically carried out at a lower temperature range, for example, between 550°C and 630°C for 2 to 4 hours. pwr.wroc.plbarc.gov.in The nucleation temperature is critical; for some compositions, it has been identified to be around 733°C. scispace.com
Crystallization: The final stage involves heating the material to a higher temperature to facilitate the growth of crystals from the previously formed nuclei. barc.gov.in This crystallization step is performed at temperatures ranging from 950°C to 1175°C. researchgate.netbarc.gov.in The heating rate during this stage can also be controlled, with rates between 15°C/h and 60°C/h being reported. pwr.wroc.plresearchgate.net The specific temperature and duration of this stage determine the final crystalline phases and microstructure of the this compound ceramic. researchgate.net For instance, phases like fluorophlogopite, norbergite, and sillimanite (B1173473) can form depending on the heat treatment temperature. researchgate.net
The table below summarizes the typical temperature ranges and durations for each stage of the thermal treatment process.
| Stage | Temperature Range (°C) | Duration | Purpose |
| Calcination | 950 | 24 hours | Decomposition of raw materials and initial reaction. pwr.wroc.pl |
| Nucleation | 550 - 733 | 2 - 48 hours | Formation of crystal nuclei. pwr.wroc.plbarc.gov.inscispace.com |
| Crystallization | 950 - 1175 | Varies (e.g., 2 hours) | Growth of crystalline phases. researchgate.netbarc.gov.insci-hub.se |
Sintering and Glass Route Fabrication of this compound Ceramics
Two primary routes for fabricating this compound ceramics are the sintering route and the glass route. researchgate.netbarc.gov.in Both methods aim to produce a dense, machinable glass-ceramic with desirable properties. researchgate.net
In the sintering route, the process begins with the compaction of the prepared this compound powder into a desired shape, known as a "green body". barc.gov.infinal-materials.com This is typically achieved using a hydraulic press, with pressures that can reach up to 4000 kg/mm ². barc.gov.in To improve compaction and the strength of the green body, binders and plasticizers may be added to the powder, often through a spray-drying process which creates free-flowing, spherical particles. barc.gov.in The goal of compaction is to create a coherent shape with sufficient strength for handling and to minimize porosity before the final sintering stage. final-materials.commdpi.com The density of the green body is a critical factor that influences the final properties of the sintered ceramic. pwr.wroc.plresearchgate.net
Sintering is the process of heating the green body to a high temperature, below its melting point, to cause the particles to bond together and form a solid piece. final-materials.com The sintering temperature and time are critical parameters that significantly affect the density, microstructure, and properties of the final ceramic. pwr.wroc.plsci-hub.se For this compound, sintering is often conducted in a two-step program. pwr.wroc.pl An initial heating phase between 600°C and 630°C for 2-4 hours promotes nucleation. pwr.wroc.pl This is followed by a slower heating rate (15-60°C/h) to the final sintering temperature, which can range from 950°C to 1080°C. pwr.wroc.pl Studies have shown that optimal properties are often achieved within a specific temperature window. For example, one study found that sintering at 900°C for 2 hours resulted in high bulk density and good mechanical and dielectric properties. sci-hub.se Another investigation noted that an insignificant increase in density occurred in the 1040–1060 °C range for 2–4 hours. pwr.wroc.pl
The following table presents data from a study on the effect of sintering temperature on the properties of a specific this compound composition. sci-hub.se
| Sintering Temperature (°C) | Sintering Time (h) | Bulk Density (g/cm³) | Bending Strength (MPa) | Dielectric Constant |
| 800 | 2 | - | - | - |
| 825 | 2 | - | - | - |
| 850 | 2 | - | - | - |
| 875 | 2 | - | - | - |
| 900 | 2 | 2.695 | 163 | 6.21 |
| 950 | 2 | - | - | - |
The glass route offers an alternative to the sintering process. researchgate.net In this method, the raw materials are melted at a high temperature, around 1500°C, to form a homogenous molten glass. barc.gov.innasa.gov This melt is then rapidly cooled, or "quenched," often by pouring it into a mold, to prevent crystallization and form a glassy, amorphous solid. barc.gov.inaip.org
This amorphous glass is then subjected to a controlled heat treatment schedule to induce crystallization. barc.gov.in This process, known as devitrification, typically involves a nucleation step at a lower temperature (e.g., 550-600°C) followed by a crystal growth step at a higher temperature (e.g., 950-1000°C). barc.gov.in This two-stage process allows for the formation of a fine-grained, interlocking crystalline microstructure within the residual glass matrix, which is characteristic of glass-ceramics and is responsible for their unique properties, such as machinability. barc.gov.in
Mechanochemical Synthesis Approaches
Mechanochemical synthesis is a novel approach that utilizes mechanical energy to induce chemical reactions and phase transformations at or near room temperature. bham.ac.uk This method offers an alternative to traditional high-temperature synthesis routes.
High-energy milling, often performed in a planetary ball mill, is a key technique in mechanochemical synthesis. dntb.gov.uaresearchgate.netscience.gov This process involves the repeated fracturing and cold-welding of powder particles, leading to a reduction in particle size, an increase in surface area, and the creation of lattice defects. researchgate.net These changes enhance the reactivity of the starting materials. dntb.gov.ua
In the context of this compound, mechanochemical treatment of the precursor oxides or hydroxides can lead to the formation of the desired compound. dntb.gov.ua For instance, milling a mixture of γ-Al2O3 and MgO can result in the formation of MgAl2O4 spinel. researchgate.net The process can be time-consuming, with some reactions requiring up to 140 hours of milling to achieve a high yield. researchgate.net The energy of the milling process, determined by factors such as milling speed and the size and material of the milling balls, is a critical parameter. researchgate.net This technique can also be used to create precursors for subsequent thermal treatments, potentially lowering the required synthesis temperatures. bham.ac.ukdntb.gov.ua
Investigating Amorphization and Recrystallization Dynamics
The transition between amorphous and crystalline states is a critical aspect of materials science, offering pathways to produce vitreous and glass-ceramic materials. Solid materials exist in two primary forms based on their internal structure: crystalline substances with an ordered internal arrangement and amorphous bodies characterized by a random structure. d-nb.info The cycle of amorphization, the process of inducing a disordered, amorphous state from a crystalline one, and subsequent recrystallization represents a phase transition involving the continuous rearrangement of the internal structure. d-nb.info
In the context of magnesium aluminosilicates, the structural role of magnesium within the amorphous, or vitreous, state is complex. aps.org Magnesium is known for its "chameleon-like" ability to adopt coordination numbers with oxygen ranging from 4 to 6 or even higher, which influences the final properties of the glass. aps.org Research into amorphous magnesium aluminosilicates has been extensive, driven by their use in applications from commercial display glass to geological models. aps.org
Studies on (Na-Mg) aluminosilicate glasses have revealed that during alkali activation, magnesium does not form a magnesium silicate hydrate (M-S-H) phase but instead exclusively forms a more depolymerized amorphous magnesium silicate (AMS) phase. whiterose.ac.ukwhiterose.ac.uk The formation of this AMS phase is believed to be driven by the high charge density of the magnesium cation, which effectively stabilizes the depolymerized silicate species. whiterose.ac.uk This highlights the necessity of considering the existence of the AMS phase in magnesium-containing alkali-activated materials. whiterose.ac.uk
Thermal amorphization is a key process in creating glass-ceramic materials from magnesium aluminosilicates. For example, ZSM-5 zeolite maintains its crystalline structure up to about 840°C, after which it begins to amorphize. d-nb.info Similarly, NaA zeolite becomes amorphous around 800°C, and at 860°C, cristobalite (a crystalline form of SiO₂) begins to crystallize within the amorphous aluminosilicate matrix. d-nb.info The investigation of these dynamics is often carried out using techniques like X-ray diffraction (XRD) and differential thermal analysis (DTA), which can track the phase changes during heating. researchgate.net For instance, DTA can reveal the characteristic temperatures at which amorphization and subsequent crystallization occur. d-nb.info
Furthermore, the stability of the amorphous state is a significant property. Amorphous mesoporous materials, such as this compound, are utilized to stabilize certain substances by suppressing their conversion from an amorphous to a crystalline nature through a method of geometrical constraint within their porous structure. pharmafocusasia.com
Table 1: Thermal Events in Amorphization and Recrystallization
| Material/System | Event | Temperature (°C) | Observation/Technique | Source |
|---|---|---|---|---|
| NaA Zeolite | Amorphization | 800 | Gradual disappearance of zeolite lines on X-ray pattern | d-nb.info |
| NaA Zeolite | Recrystallization (Cristobalite) | 860 | Weak peak on DTA curve | d-nb.info |
| ZSM-5 Zeolite | Onset of Amorphization | ~840 | - | d-nb.info |
| MgO-Al₂O₃-SiO₂ Powder | Transformation | >300 | Transforms from MgO-Al₂O₃-SiO₂-H₂O to MgO-Al₂O₃-SiO₂ via metastable intermediates | researchgate.net |
| MgO-Al₂O₃-SiO₂ Powder | Thermal Stability | >900 | Thermally stable with a mass loss of 9.14% | researchgate.net |
Novel and Emerging Synthesis Strategies for Tailored Microstructures
Recent advancements in synthesis methodologies have focused on creating magnesium aluminosilicates with precisely controlled microstructures to enhance their properties for specific applications. These strategies move beyond traditional methods to offer greater control over particle size, porosity, and phase composition.
One innovative approach is the controlled hydrothermal method , which can be enhanced by using structure-directing agents. For example, novel analcime/sodium magnesium aluminum silicon silicate nanocomposites have been synthesized via this method. mdpi.comnih.gov The use of polyethylene glycol as a template in the synthesis resulted in a smaller average crystallite size (60.27 nm) compared to the synthesis without a template (75.30 nm). mdpi.com This templating effect modifies the synthesis dynamics, leading to altered elemental distributions and potentially improved structural properties. mdpi.comnih.gov
Combustion Synthesis (CS) , also known as self-propagating high-temperature synthesis (SHS), represents a highly efficient method for producing certain ceramic materials. This technique has been explored for the synthesis of magnesium aluminum oxynitride (MgAlON) using magnesium aluminum silicate as a magnesium source. mdpi.com A novel approach within this category is magnesium perchlorate-activated combustion synthesis, which can produce single-phase MgAlON by increasing the combustion temperature of the initial material mixture to as high as 1900°C. mdpi.com
Gel-based synthesis routes offer another avenue for microstructural control. A method for preparing magnesium-aluminosilicate hydrogel involves using an ethylene glycol-water solution as a co-boiling system. This technique enhances heat transfer and prevents the evaporation of water, which avoids oversaturation of the reaction solution. google.com This leads to the formation of fine, uniform particles and reduces crystal defects. google.com Another strategy involves compounding magnesium aluminum silicate with functional auxiliary agents like sepiolite (B1149698) and/or attapulgite. These agents, with their distinct structures, interlock with the sheet structure of the silicate to form a highly dispersed and stable network structure in an aqueous dispersion system. google.com Subsequent vacuum freeze-drying removes water through sublimation, preserving the physical and molecular structure of the resulting inorganic gel. google.com
For creating materials with specific mechanical and thermal properties, such as machinable glass ceramics, sintering and glass routes with nucleating agents are employed. A three-stage heating schedule involving calcination, nucleation, and crystallization, using magnesium fluoride (MgF₂) as a nucleating agent, has been developed. researchgate.netresearchgate.net X-ray diffraction analysis of materials produced via this route reveals the formation of various phases, including fluorophlogopite, which is responsible for the material's machinability. researchgate.net
Table 2: Comparison of Novel Synthesis Strategies
| Synthesis Strategy | Key Feature/Agent | Resulting Microstructure/Product | Purpose/Advantage | Source |
|---|---|---|---|---|
| Controlled Hydrothermal | Polyethylene glycol template | Nanocomposite with smaller crystallite size (60.27 nm) | Tailored particle size, improved structural properties | mdpi.comnih.gov |
| Combustion Synthesis | Magnesium perchlorate (B79767) activation | Single-phase MgAlON | High efficiency, high-temperature synthesis | mdpi.com |
| Hydrogel Synthesis | Ethylene glycol-water co-boiling system | Fine, uniform particles with fewer defects | Controlled particle size, prevention of impurity co-precipitation | google.com |
| Inorganic Gel Synthesis | Sepiolite/attapulgite auxiliary agents | Highly dispersed, stable network structure | Enhanced stability and viscosity in aqueous systems | google.com |
| Sintering/Glass Route | MgF₂ nucleating agent | Machinable glass-ceramic with fluorophlogopite phase | Creation of materials with specific mechanical/thermal properties | researchgate.netresearchgate.net |
Structural and Morphological Investigations: Methodologies and Theoretical Frameworks
Crystallographic Analysis Techniques
Crystallographic methods are fundamental to determining the atomic arrangement within magnesium aluminometasilicate. These techniques provide insights into its crystal structure, or lack thereof, which dictates many of its material properties.
X-ray Diffraction (XRD) is a primary tool for analyzing the structure of this compound. The technique involves directing X-rays at a sample and measuring the scattering pattern. Crystalline materials produce a distinct diffraction pattern of sharp peaks, while amorphous materials, like many grades of this compound, yield a broad halo. nih.govcore.ac.uk
Different forms of this compound can exhibit varying degrees of crystallinity. For instance, some synthetic, amorphous grades like Neusilin® are widely used. mdpi.com In contrast, glass-ceramic preparations of magnesium aluminum silicate (B1173343) (MAS) show the formation of multiple crystalline phases upon heat treatment, such as magnesium silicate fluoride (B91410) and cordierite (B72626). sciopen.com The specific phases that develop can be identified by comparing the experimental diffraction pattern to standard databases. core.ac.ukresearchgate.net For example, in studies of calcium-magnesium aluminosilicate (B74896) (CMAS) glass, XRD has been used to identify the emergence of crystalline phases like wollastonite (CaSiO3) and aluminum diopside (B82245) (Ca(Mg,Al)(Si,Al)2O6) after heat treatment at temperatures of 900 °C and above. nasa.gov
The conditions of synthesis and processing significantly influence the final structure. In-situ XRD studies have tracked the thermal decomposition and crystallization process, showing transformations from amorphous precursors to crystalline phases at specific temperature ranges. The analysis of specific d-values from the diffraction pattern can also be used for identification purposes; for example, certain types of magnesium aluminum silicate show a characteristic largest peak corresponding to a d-value between 15.0 and 17.2 angstroms when prepared as an oriented film. drugfuture.com
| Sample Type | Key Findings from XRD | Reference |
|---|---|---|
| Amorphous this compound (Neusilin®) | Diffractograms confirm the amorphous nature of the material. | nih.gov |
| Sintered Magnesium Aluminum Silicate (MAS) Glass-Ceramic | Identified multiphase compound with magnesium silicate fluoride and cordierite as major phases. | sciopen.com |
| Heat-Treated Calcium-Magnesium Aluminosilicate (CMAS) Glass | Detected development of wollastonite (CaSiO3) as the primary crystalline phase and aluminum diopside as a minor phase above 900°C. | nasa.gov |
| Magnesium Aluminum Silicate (Oriented Film) | Largest peak corresponds to a d-value between 15.0 and 17.2 Å. Random powder specimen shows peaks between 1.492-1.504 Å and 1.510-1.540 Å. | drugfuture.com |
For crystalline or partially crystalline samples of this compound, Rietveld refinement is a powerful analytical method applied to powder XRD data. This computational technique involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the determination of detailed structural parameters such as lattice parameters, atomic positions, and site occupancies.
Rietveld refinement has been successfully used to perform quantitative phase analysis on complex materials containing magnesium aluminosilicate. For example, an as-received calcium-magnesium-aluminum-silicate (CMAS) sample was determined to be 66.4% amorphous, with the remaining crystalline portion composed of specific calcium silicate and silica (B1680970) phases. core.ac.uk This level of detail is crucial for understanding the properties of multiphase materials. The method has also been instrumental in refining the crystal structures of related silicate minerals, often in conjunction with other techniques like 3D electron diffraction, demonstrating its utility in accurately describing complex atomic arrangements. acs.org Furthermore, Rietveld refinement of powder diffraction patterns from crystalline 25MgO was used to accurately remeasure the bound coherent neutron scattering length of the 25Mg isotope, a fundamental parameter for neutron diffraction studies of magnesium-containing glasses. aip.orgaip.orgresearchgate.net
Electron diffraction is a complementary technique to XRD that is particularly valuable for studying the structure of nanomaterials and finely dispersed minerals like silicates. tu-darmstadt.devictoria.ac.nz Due to the strong interaction of electrons with matter, diffraction patterns can be obtained from extremely small crystalline domains. This makes it an ideal tool for investigating local structural order, defects, and the structures of materials that are difficult to produce as large single crystals. tu-darmstadt.deebsco.com
Three-dimensional electron diffraction (3D ED) has emerged as a powerful method for solving complex silicate structures that were previously intractable by conventional methods. tu-darmstadt.de This technique has been used to characterize layered silicates and can be applied to identify different crystallographic phases within a powder mixture. tesisenred.net While specific applications of electron diffraction solely on synthetic this compound are less commonly reported in the provided context, its proven success with complex natural and layered silicates underscores its potential for providing detailed, localized structural information on this compound. tu-darmstadt.devictoria.ac.nztesisenred.net
Microscopic and Spectroscopic Characterization of Morphology and Composition
While crystallographic techniques reveal the internal atomic arrangement, microscopic and spectroscopic methods are essential for characterizing the external morphology, microstructure, and elemental composition of this compound particles.
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography and microstructure of this compound at high magnification. The method involves scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons emitted from the surface.
SEM images have revealed that different grades of this compound can have distinct morphologies. For instance, some grades appear as spherical particles, while others are described as flakes or fine powders. mdpi.comphexcom.com Studies have shown particles of certain grades exhibiting sphericity and a lack of interaction forces under low-pressure conditions. mdpi.com The morphology can also be influenced by processing; for example, spray drying can produce free-flowing powders with a specific particle size distribution. In studies of magnesium aluminum silicate glass-ceramics, SEM has been used to observe the microstructural features and porosity of sintered specimens. pwr.wroc.pl The technique is also invaluable for observing changes in morphology after experimental procedures, such as compaction or heat treatment. mdpi.comnasa.gov
| Material | Observed Morphology/Microstructure | Reference |
|---|---|---|
| Neusilin® US2 and S2 | Spherical particles. | mdpi.com |
| Magnesium Aluminum Silicate (Veegum) | Off-white to creamy white small flakes or a fine, micronized powder. Flakes can be perforated by circular holes. | phexcom.com |
| Sintered Magnesium Aluminum Silicate Glass Ceramic | Observed micro-structural features and porosity. Uniform particle size distribution after sintering at 1040°C. | pwr.wroc.pl |
| Heat-Treated CMAS Glass | Confirmed presence of compositions corresponding to wollastonite and aluminum diopside crystals growing from the surface inward. | nasa.gov |
Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. By analyzing the energy spectrum of these X-rays, EDS can determine the elemental composition of a specific point or map the distribution of elements across the sample's surface.
EDS analysis is crucial for confirming the presence and distribution of magnesium, aluminum, silicon, and oxygen in this compound. researchgate.net It can detect variations in composition across different regions of a sample, for example, identifying elemental segregation at grain boundaries or within different phases of a reacted ceramic. core.ac.uknasa.gov In studies of calcium-magnesium aluminosilicate (CMAS) interacting with other materials, EDS has been used to track the infiltration of CMAS components and the formation of new phases by mapping the elemental distribution in cross-sections of the reacted samples. nasa.govnasa.gov This technique is also capable of semi-quantitative analysis, providing atomic weight percentages of the constituent elements, which can help differentiate magnesium aluminosilicate from other minerals like talc. researchgate.net
Advanced Spectroscopic Probes of Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed, atom-specific information about the local chemical and structural environments within a material. For this compound, solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is employed to probe the coordination environments of the constituent nuclei: 27Al, 29Si, 25Mg, and 17O.
27Al MAS NMR spectroscopy is a primary tool for determining the coordination number of aluminum atoms within the aluminosilicate network. The chemical shift (δ) of the 27Al nucleus is highly sensitive to its local environment, allowing for the differentiation between tetrahedrally (Al[IV]), pentahedrally (Al[V]), and octahedrally (Al[VI]) coordinated aluminum. researchgate.netaip.org
In magnesium aluminosilicate glasses, 27Al MAS NMR spectra typically show a main peak corresponding to Al[IV], which is a network-forming species. researchgate.net However, the presence of magnesium, a high field strength cation, can induce significant structural disorder, leading to the formation of higher coordinated aluminum species. acs.org Studies have reported the observation of Al[V] and Al[VI] species in peraluminous magnesium aluminosilicate glasses. acs.orggeoscienceworld.org The presence of these higher coordination states can be identified by distinct peaks or shoulders in the NMR spectra at chemical shifts different from the main Al[IV] peak. researchgate.net For instance, in some aluminosilicate glasses, the Al[IV] peak appears around 51-52 ppm, a shoulder at approximately 30 ppm is assigned to Al[V], and a small peak near -5 ppm corresponds to Al[VI]. researchgate.net
Table 1: Typical 27Al MAS NMR Chemical Shift Ranges for Aluminum Coordination States in Aluminosilicates
| Coordination State | Symbol | Typical Chemical Shift Range (ppm) |
| Tetrahedral | Al[IV] | 50 - 80 |
| Pentacoordinate | Al[V] | 30 - 40 |
| Octahedral | Al[VI] | 0 - 15 |
Note: These ranges are approximate and can vary based on the specific composition and structure of the material.
29Si MAS NMR spectroscopy provides critical insights into the polymerization of the silicate network. The chemical shift of 29Si is sensitive to the number of bridging oxygen atoms connecting a given SiO₄ tetrahedron to neighboring tetrahedra (Si or Al), denoted as Qn species, where 'n' is the number of bridging oxygens (from 0 to 4). Furthermore, the notation Qn(mAl) is used to specify the number 'm' of neighboring aluminum tetrahedra. acs.org
The presence of aluminum in the second coordination sphere of silicon significantly influences the 29Si chemical shift. A Si-O-Al linkage results in a less negative chemical shift compared to a Si-O-Si linkage. researchgate.net Therefore, the deconvolution of broad 29Si NMR spectra into individual Gaussian peaks representing different Qn(mAl) environments allows for a quantitative analysis of the Si/Al distribution and the degree of ordering within the network. acs.org Studies on magnesium aluminosilicate systems have shown that the substitution of network-modifying cations like Mg²⁺ can alter the Si-O-Al connectivity and the distribution of Qn species. researchgate.net In some magnesium silicate systems, Q⁰ and Q¹ units have been identified, indicating a highly depolymerized structure. grandinetti.org
Table 2: General 29Si MAS NMR Chemical Shift Ranges for Qn Species in Silicates
| Silicon Species | Description | General Chemical Shift Range (ppm) |
| Q⁰ | Monomeric SiO₄ | -60 to -75 |
| Q¹ | End-chain groups | -75 to -85 |
| Q² | Middle-chain groups | -85 to -95 |
| Q³ | Branching sites, sheet silicates | -95 to -105 |
| Q⁴ | Fully polymerized 3D network | -105 to -120 |
Note: The presence of Al in the second coordination sphere will shift these ranges to less negative values.
Investigating the local environment of magnesium using 25Mg NMR is challenging due to the low natural abundance of the 25Mg isotope and its quadrupolar nature, which often leads to broad spectral lines. minsocam.org However, advancements in high-field NMR and techniques like Triple-Quantum MAS (3QMAS) have made it possible to obtain valuable structural information. acs.orgfsu.edu
The 25Mg isotropic chemical shift is a sensitive probe of the Mg-O coordination number. geoscienceworld.org Generally, tetrahedrally coordinated magnesium (Mg[IV]) resonates at a higher frequency (more positive ppm value) compared to octahedrally coordinated magnesium (Mg[VI]). minsocam.orggeoscienceworld.org For instance, in crystalline silicates, Mg[IV] sites are found in the range of 49-52 ppm, while Mg[VI] sites appear between 8-27 ppm. minsocam.org
In magnesium aluminosilicate glasses, the coordination of magnesium has been a subject of debate. fsu.edunih.gov While some earlier NMR studies at moderate magnetic fields suggested a predominance of octahedral Mg[VI], more recent studies using ultrahigh-field (35.2 T) 25Mg NMR have conclusively shown the coexistence of multiple Mg coordination environments, including Mg[IV], Mg[V], and Mg[VI]. fsu.edunih.gov The average Mg-O coordination number can vary with the glass composition. For example, in alkali-magnesium silicate glasses, Mg competes with low field strength alkali cations for non-bridging oxygens, leading to a lower average coordination number, approaching four. fsu.edunih.gov The 3QMAS technique is particularly useful for resolving these different magnesium environments in the two-dimensional spectra. acs.org
Table 3: 25Mg Isotropic Chemical Shifts for Different Coordination Environments
| Sample Composition | Coordination Environment | Isotropic Chemical Shift (δiso) (ppm) | Reference |
| Crystalline CaMgSi₂O₆ | Mg[VI] | ~8 | nih.gov |
| Crystalline K₂MgSi₅O₁₂ | Mg[IV] | ~39 | nih.gov |
| CaMgSi₂O₆ Glass | Average ~5 (Mix of Mg[IV], Mg[V], Mg[VI]) | ~22 | fsu.edu |
| Na₂MgSi₃O₈ Glass | Average ~4.5 | ~32 | nih.gov |
| K₂MgSi₅O₁₂ Glass | Average ~4.6 | ~31 | nih.gov |
17O NMR is a highly sensitive probe of the local oxygen environment, but its application is often limited by the very low natural abundance (0.04%) of the 17O isotope, necessitating isotopic enrichment. nih.govnih.gov 17O NMR can distinguish between different types of oxygen linkages, such as bridging oxygens (BOs) like Si-O-Si, Si-O-Al, and Al-O-Al, and non-bridging oxygens (NBOs), which are bonded to only one network-forming cation (Si or Al) and are charge-compensated by network-modifying cations like Mg²⁺. acs.orgtib-op.org
In magnesium aluminosilicate glasses, 17O NMR studies have provided insights into the degree of chemical disorder. acs.org The presence of Mg²⁺, a high field strength cation, causes significant structural perturbation, which is reflected in the 17O NMR spectra. acs.org These studies have revealed a lower degree of aluminum avoidance in magnesium aluminosilicates compared to their sodium or calcium counterparts, indicating a more random distribution of Si and Al in the network. acs.org This implies a higher probability of forming Al-O-Al linkages. acs.org
The technique can also probe the spatial proximity between the network-modifying cations and different oxygen sites. acs.org For example, it has been shown that Mg²⁺ is spatially close to under-bonded bridging oxygens (like Al-O-Al and Si-O-Al) and preferentially forms bonds with NBOs connected to silicon (Mg-O-Si) over those connected to aluminum (Mg-O-Al). acs.org Advanced techniques like 17O 3QMAS NMR provide enhanced resolution, allowing for better separation and characterization of crystallographically distinct oxygen sites, such as basal and apical oxygens in layered silicates. stanford.edu
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Chemical Bonding
FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the chemical bonds within this compound. The principle of FTIR lies in the absorption of infrared radiation by the material, which causes molecular vibrations at specific frequencies corresponding to the bonds present. semanticscholar.org
Changes in the frequency and shape of the absorption bands can indicate interactions between different components of the material. semanticscholar.org For instance, the hydrogen-bonding potential of silanol (B1196071) groups on the surface of some magnesium aluminosilicates has been identified as a key factor in their interaction with other substances. semanticscholar.org
In the analysis of silicate and aluminosilicate structures, specific vibrational modes are of particular interest:
Si-O-Si symmetric stretching vibrations: Typically observed in the range of 780–820 cm⁻¹. elsevier.es
SiO₄ stretching and bending modes: Characteristic bands for forsterite (a magnesium silicate) are found at 980–1000 cm⁻¹, 860–890 cm⁻¹, and 600–615 cm⁻¹. elsevier.es
Octahedral MgO₆ modes: Bands around 475–477 cm⁻¹ are associated with these structures. elsevier.es
T-O-T bending vibrations (where T = Si or Al): These are often attributed to bands in the region of 462-476 cm⁻¹. researchgate.net
The presence and intensity of these bands provide a detailed picture of the molecular structure of this compound.
Raman Spectroscopy for Network Structure and Phase Transitions
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying the network structure of amorphous materials like magnesium aluminosilicate and for monitoring phase transitions. researchgate.netscispace.com
Key findings from Raman spectroscopic studies on aluminosilicate glasses include:
The identification of amorphous silica through vibrational modes near 1170 cm⁻¹ and 1220 cm⁻¹. researchgate.net
The assignment of Raman modes around 1100 cm⁻¹ to the asymmetric and symmetric stretching vibrations of polymerized tetrahedral network Si(OAl)y units. researchgate.net
The observation that increasing the content of network modifiers like magnesium leads to a decrease in the connectivity of the network, as seen by increasing peak intensities of Q² and Q³ modes. alfred.edu
Raman spectroscopy has been instrumental in analyzing the composition and structure of amorphous and crystalline phases that precipitate during the heat treatment of magnesium aluminosilicate glasses, providing insights into phase separation and crystallization processes. scispace.com
X-ray Absorption Near-Edge Structure (XANES) for Local Electronic and Structural Information
XANES is a synchrotron-based technique that provides element-specific information about the local electronic structure and coordination environment of atoms in a material. nih.gov By analyzing the fine structure of the X-ray absorption edge, researchers can determine the oxidation state and coordination geometry of elements like magnesium and aluminum within the aluminometasilicate matrix. nih.govrruff.info
Studies using Mg K-edge XANES have revealed that:
The coordination number of magnesium in aluminosilicate glasses is not significantly affected by Mg/Al substitution. researchgate.net
The pre-edge peak in the XANES spectrum can be assigned to a highly asymmetric environment of the first coordination shell of magnesium. researchgate.netresearchgate.net
The energy of the Al K-edge shifts to higher values as the coordination number of aluminum increases. rruff.info
Porosity and Surface Area Characterization Methodologies
The high porosity and large specific surface area are defining characteristics of many this compound materials, making them suitable for applications such as adsorbents and carriers. mdpi.com
Nitrogen Physisorption (BET) for Specific Surface Area and Pore Size Distribution
Nitrogen physisorption, analyzed using the Brunauer-Emmett-Teller (BET) theory, is the standard method for determining the specific surface area and pore size distribution of porous materials. orientjchem.orguniversallab.org The technique involves the adsorption of nitrogen gas onto the material's surface at cryogenic temperatures. orientjchem.org
The shape of the nitrogen adsorption-desorption isotherm provides valuable information about the pore structure. A Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials (pore size 2–50 nm), which is often observed for magnesium aluminosilicates. orientjchem.orgnih.govresearchgate.net
Different grades of this compound can exhibit significant differences in their porosity. For example, some neutral grades have a much higher specific surface area and mesopore volume compared to alkaline grades. nih.gov The analysis can also distinguish between micropores (<2 nm) and mesopores, providing a comprehensive characterization of the material's porous network. nih.gov
| Property | Neusilin US2 (Neutral Grade) | Neusilin SG2 (Alkaline Grade) | Reference |
|---|---|---|---|
| Specific Surface Area | Twice as high as SG2 | - | nih.gov |
| Mesopore Volume | More than twice as high as SG2 | - | nih.gov |
| Average Mesopore Diameter | 12.85 to 14.47 nm (slightly bigger than SG2) | - | nih.gov |
| Micropore Area | 2.6-fold as high as SG2 | - | nih.gov |
Helium Pycnometry for True Density Determination
Helium pycnometry is a non-destructive technique used to determine the true density of a solid material. merlin-pc.commeasurlabs.com It utilizes the small size of helium atoms to penetrate into the fine pores of the material, allowing for an accurate measurement of the solid volume by gas displacement. merlin-pc.com The true density is a fundamental property that is essential for calculating other material properties like porosity and for quality control in various industries. merlin-pc.commeasurlabs.com This method is considered one of the most reliable for obtaining the true, absolute, and skeletal density of powders. merlin-pc.com6-napse.com
Thermal Analysis Techniques for Phase Transformations
Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are employed to study the phase transformations and thermal stability of this compound. researchgate.netresearchgate.net
TG/DTA studies have shown that magnesium aluminosilicate glass-ceramic systems can exist in a hydrated state (MgO-Al₂O₃-SiO₂-H₂O) and transform to the anhydrous form (MgO-Al₂O₃-SiO₂) via metastable intermediates at temperatures above 300°C. researchgate.net These materials can be thermally stable above 900°C. researchgate.net The melting temperatures of different calcium-magnesium-aluminosilicate (CMAS) compositions can range from approximately 1185°C to 1250°C. nsf.gov
Differential Thermal Analysis (DTA) for Crystallization Kinetics and Phase Transitions
Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This method is instrumental in studying the thermal events of this compound, particularly its crystallization behavior and phase transitions. When the material undergoes a transition, such as crystallization, heat is released, resulting in an exothermic peak on the DTA curve. The position, shape, and area of this peak provide valuable information about the crystallization process. pwr.wroc.pl
In the study of magnesium aluminosilicate (MAS) glass-ceramics, DTA is frequently employed to investigate crystallization kinetics. sci-hub.se The analysis of DTA curves at various heating rates allows for the determination of key kinetic parameters, such as the activation energy for crystallization (Ea), which is a critical factor in controlling the heat treatment process to achieve desired material properties. sci-hub.seresearchgate.net
A typical DTA thermogram of a magnesium aluminosilicate specimen reveals distinct thermal events. An initial endothermic dip is associated with the glass transition temperature (Tg), where the amorphous solid begins to soften. pwr.wroc.pl As the temperature increases, one or more exothermic peaks (Tp) appear, signifying the crystallization of different phases within the glass matrix. pwr.wroc.plnasa.gov For instance, studies on calcium-magnesium aluminosilicate (CMAS) glass powders showed two distinct exothermic peaks, indicating the precipitation of two different crystalline phases. nasa.gov The first peak occurred between 840°C and 930°C, and the second was observed from approximately 901°C to 1024°C. nasa.gov The temperature of these crystallization peaks tends to shift to higher values as the heating rate increases, a phenomenon that is central to kinetic analysis. sci-hub.se
By applying theoretical frameworks like the Johnson-Mehl-Avrami (JMA) equation to DTA data obtained at different heating rates, researchers can calculate the activation energy for crystallization. sci-hub.se For one particular MAS glass-ceramic, the activation energy was determined to be 201.92 kJ/mol. sci-hub.se In another study on CMAS glass powder, the activation energies for the two crystallization peaks were calculated as 263 kJ/mol and 294 kJ/mol, respectively. nasa.gov These values are crucial for understanding the energy barrier that must be overcome for the structural rearrangement from an amorphous glass to an ordered crystalline solid.
Table 1: DTA Crystallization Parameters for Magnesium Aluminosilicate (MAS) Glass-Ceramic at Various Heating Rates
| Heating Rate (β) (°C/min) | Glass Transition Temperature (Tg) (°C) | Crystallization Peak Temperature (Tp) (°C) |
|---|---|---|
| 5 | 715.3 | 875.2 |
| 10 | 722.8 | 886.5 |
| 15 | 728.5 | 893.4 |
| 20 | 734.6 | 901.8 |
Data derived from a study on MAS glass-ceramic investigating crystallization kinetics. The increase in Tg and Tp with the heating rate is a characteristic behavior used in kinetic analysis. sci-hub.se
Thermogravimetric Analysis (TGA) for Thermal Stability and Water Content
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the thermal stability and water content of this compound. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition or dehydration events occur. sci-hub.seresearchgate.net
For magnesium aluminosilicate, which often exists in a hydrated form (MgO–Al₂O₃–SiO₂–H₂O), TGA is essential for quantifying the amount of physically bound (adsorbed) and chemically bound (structural) water. pwr.wroc.plresearchgate.net As the material is heated, the first significant mass loss typically corresponds to the evaporation of free or loosely bound water. sci-hub.se This is often observed at temperatures below 250°C. sci-hub.se
In a specific investigation of a magnesium aluminum silicate (MAS) specimen, TGA revealed a total weight loss of 9.14% upon heating to 900°C. pwr.wroc.plresearchgate.net This weight loss is primarily attributed to the removal of water. The analysis indicated that after the initial dehydration, the material transforms into its anhydrous form (MgO–Al₂O₃–SiO₂) via metastable intermediates and becomes thermally stable at temperatures above 900°C. pwr.wroc.plresearchgate.net The removal of all volatile components was complete by 900°C. pwr.wroc.pl
TGA studies on related magnesium-containing silicate systems, such as magnesium silicate hydrate (B1144303) (M-S-H), further illustrate the dehydration process. The major mass loss, due to the release of free and physically bound water from the gel phase, occurs below 250°C. sci-hub.se The way water is released can also provide insights into its structural role; continuous water loss suggests it is held in a less structured manner, while distinct weight loss steps can indicate water molecules located in specific structural sites. usra.edu For instance, in magnesium phosphate (B84403) cement composites containing aluminum silicate, TGA demonstrated that the loss of crystal water from the struvite mineral phase occurred at approximately 97.35°C, which was the main reason for mass loss in a high-heat environment. ascelibrary.org
Table 2: TGA Data for Thermal Decomposition of Magnesium Aluminosilicate (MAS-5 Specimen)
| Temperature Range (°C) | Event | Total Weight Loss (%) |
|---|---|---|
| Ambient to 900 | Removal of volatiles (primarily water) | 9.14 |
Data from a study showing the thermal stability of a specific MAS specimen (MAS-5). The material was found to be thermally stable above 900°C after the complete removal of volatiles. pwr.wroc.pl
Differential Scanning Calorimetry (DSC) for Heat Flow and Phase Changes
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This measurement of heat flow provides quantitative information about physical transformations, such as melting, crystallization, and glass transitions. wikipedia.orgtorontech.com The principle relies on detecting whether a process is endothermic (absorbs heat) or exothermic (releases heat). wikipedia.org
When analyzing this compound, DSC is used to identify and quantify the energy changes associated with its phase transitions. A typical DSC experiment involves heating the sample at a constant rate. wikipedia.org The resulting DSC curve plots heat flow versus temperature. An endothermic event, like melting, appears as a peak due to the sample absorbing heat to transition from a solid to a liquid state. wikipedia.org Conversely, an exothermic event, such as crystallization, results in a peak in the opposite direction as the sample releases heat during the ordering process. wikipedia.org
DSC analysis can detect subtle changes like the glass transition, which appears as a step-like change in the baseline of the DSC curve, indicating a change in the material's heat capacity. torontech.com For magnesium aluminosilicate glass-ceramics, DSC is used to determine the temperatures of these transitions and the enthalpy (heat) associated with them. researchgate.net
In studies of calcium-magnesium-aluminum-silicate (CMAS) interacting with other materials, DSC has been used to observe reactions and phase changes at high temperatures. For example, a DSC trace of a CMAS mixture heated to 1500°C revealed an endothermic peak with an onset temperature of 1258°C. researchgate.net This peak signifies a heat-absorbing event, likely a melting or reaction process occurring at that temperature. DSC systems, which operate on either a heat-flux or power-compensated principle, are essential for characterizing these thermal events with high precision. torontech.comnih.gov The heat-flux method, for instance, measures the temperature difference between the sample and reference and relates it to heat flow, allowing for the detailed study of phase transformations. netzsch.com
Table 3: DSC Thermal Events for a Calcium-Magnesium-Aluminum-Silicate (CMAS) Mixture
| Onset Temperature (°C) | Peak Type | Associated Event |
|---|---|---|
| 1258 | Endothermic | Phase transition (e.g., melting/reaction) |
Data from a DSC analysis of a mixture containing CMAS, showing a distinct endothermic event at high temperature. researchgate.net
Theoretical and Computational Modeling of Magnesium Aluminometasilicate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It is a powerful tool for understanding the fundamental properties of materials like magnesium aluminometasilicate. DFT calculations provide detailed information about the electronic band structure, density of states, and chemical bonding, which are essential for interpreting spectroscopic data and predicting material properties. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations for Atomic-Scale Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. rsc.orgaps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the atomic-scale behavior and interactions within materials like this compound glasses. rsc.orgunimore.it These simulations are instrumental in understanding structural properties, vitrification processes, and mechanical responses. researchgate.netacs.org
A significant challenge in MD simulations is the development of accurate interatomic potentials, or force fields, that describe the interactions between atoms. For complex systems like MAS, reactive force fields such as ReaxFF are necessary to model chemical reactions, bond breaking, and formation. udel.edu
The development of ReaxFF parameters for Mg/Al/Si/O interactions has been a focus of recent research to accurately simulate MAS glasses, such as S-glass. acs.orgdpi-proceedings.com These parameters are typically optimized against a training set that includes data from DFT calculations, covering aspects like energy curves for crystal structures, bond dissociation energies, and valence angle scans. dpi-proceedings.com To enhance the efficiency of this complex parameterization process, researchers have employed a semi-automated Genetic Algorithm (GA) assisted by an Artificial Neural Network (ANN). acs.orgdpi-proceedings.com This machine learning-assisted approach helps in developing a robust force field that can be used for virtual composition mapping and studying the mechanical properties of amorphous materials. acs.org The resulting ReaxFF force fields have shown good agreement with experimental data and other simulations for various structural and mechanical properties. acs.orgudel.edu
MD simulations provide detailed insights into the atomic structure of MAS glasses. Key structural properties that can be investigated include the coordination numbers of the constituent atoms and the radial distribution functions (RDFs).
The RDF, g(r), describes how the density of surrounding matter varies as a function of distance from a particular atom. It is a powerful tool for characterizing the short- and medium-range order in amorphous materials. MD simulations can generate RDFs for different atom pairs (e.g., Si-O, Al-O, Mg-O), which can be compared with experimental data from techniques like X-ray and neutron diffraction to validate the simulation models. researchgate.netmdpi.com These functions reveal characteristic bond lengths and the distribution of neighboring atoms.
Table 1: Simulated Structural Properties of an Aluminosilicate (B74896) Slag
| Property | Value |
|---|---|
| Si-O Bond Length | ~1.61 Å |
| Al-O Bond Length | ~1.73 Å |
| Al-O Coordination Number | 4.32 - 4.45 |
Data sourced from MD simulations of a CaO–SiO2–Al2O3–Na2O–MgO slag system. mdpi.com
MD simulations are particularly well-suited for studying amorphous materials and the process of vitrification (glass formation). By simulating the cooling of a molten MAS system from a high temperature, researchers can observe the transition from a liquid to a glassy state. unimore.it This process is highly dependent on the cooling rate, which can be controlled in the simulation. jussieu.fr
These simulations can shed light on the structural evolution during vitrification, including changes in coordination environments and the formation of the glass network. jussieu.frwhiterose.ac.uk For instance, studies have investigated the formation of amorphous magnesium silicate (B1173343) phases during the alkali activation of (Na-Mg) aluminosilicate glasses. whiterose.ac.uk The ability to model these processes at an atomic level is crucial for understanding and controlling the properties of the final glass product. mdpi.com
Monte Carlo Simulations for Statistical Thermodynamics
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. uc.eduscribd.com In statistical mechanics, MC methods are used to study the thermodynamic properties of complex systems by sampling different configurations of the system. tandfonline.comwikipedia.org
While MD simulations are ideal for studying time-dependent properties, MC simulations are often more suitable for calculating thermodynamic equilibrium properties, such as phase diagrams, free energies, and heat capacities. tandfonline.com For MAS systems, MC simulations can be used to explore the vast configurational space and determine the most probable structures and their associated thermodynamic properties. The method is particularly useful for studying phenomena like ordering, phase separation, and adsorption. tandfonline.com Grand Canonical Monte Carlo (GCMC) simulations, for example, can be employed to study the adsorption of molecules on the surfaces of MAS materials. tandfonline.com The development of general-purpose and parallelized MC codes has expanded the range of applications for these techniques to complex materials like minerals and polymers. tandfonline.comaps.org
Computational Approaches for Predicting Phase Stability and Transformations
Computational methods are increasingly used to predict the phase stability and transformations in multicomponent systems like MgO-Al2O3-SiO2 (MAS). These approaches are vital for materials design and for understanding the behavior of materials under various conditions of temperature and pressure.
One powerful approach combines first-principles calculations (like DFT) with thermodynamic modeling to compute phase diagrams. researchgate.net This allows for the prediction of liquidus topology and the stability of various solid phases such as forsterite, cordierite (B72626), and mullite (B73837) under high pressure and temperature. researchgate.net Such computational schemes can predict thermophysical and thermodynamic properties of both solid and liquid phases. researchgate.net
Machine learning techniques are also emerging as a valuable tool for phase prediction. mdpi.com By training models on large datasets of known materials, it is possible to predict the phase formation (e.g., solid solution vs. intermetallic compound) in new, unexplored compositions. mdpi.com Furthermore, advances in crystal structure prediction (CSP) algorithms, often coupled with DFT calculations, allow for the ab initio prediction of stable crystal structures without prior experimental data. scispace.comed.ac.uk These methods are crucial for discovering new phases and understanding pressure-induced phase transformations in inorganic materials. scispace.comacs.org
Artificial Intelligence and Machine Learning in Material Design and Characterization
The integration of artificial intelligence (AI) and machine learning (ML) has emerged as a powerful strategy for accelerating the design and characterization of novel materials, including complex systems like this compound (MAS). These computational techniques can navigate vast compositional and structural landscapes to identify materials with desired properties, significantly reducing the time and resources required by traditional experimental approaches.
Artificial Neural Network (ANN)-Assisted Genetic Algorithms for Force Field Optimization
A significant challenge in molecular dynamics (MD) simulations is the development of accurate interatomic potentials, or force fields, that govern the interactions between atoms. For complex multi-component systems like MAS glasses, creating a reliable reactive force field (ReaxFF) is a non-trivial and often time-consuming task. acs.orgresearchgate.net A novel approach that combines a genetic algorithm (GA) with an artificial neural network (ANN) has been successfully employed to optimize ReaxFF parameters for Mg/Al/Si/O interactions. acs.orgresearchgate.net
Genetic algorithms are optimization techniques inspired by natural selection. nih.govresearchgate.net They work by evolving a population of candidate solutions—in this case, sets of force field parameters—over successive generations to find the best fit to a set of training data. nih.govresearchgate.net However, the vast parameter space of ReaxFF can make this process computationally expensive. To address this, an ANN can be trained to act as a surrogate model for the more computationally intensive ReaxFF calculations. researchgate.netresearchgate.net The ANN learns the relationship between the force field parameters and the resulting system properties, allowing for a much faster evaluation of the fitness of each candidate solution in the GA. researchgate.netaps.org
This ANN-assisted GA approach was used to develop a new ReaxFF parameter set for MAS glasses, specifically targeting compositions relevant to S-glass fibers (SiO₂, Al₂O₃, and MgO). acs.org The training data for the ANN included density functional theory (DFT) calculations of the energy response of various Mg/Al/Si/O crystals to volumetric changes and the energy barriers for magnesium ion migration within the crystal structures. acs.orgacs.org The resulting optimized force field demonstrated good agreement with experimental data and other simulations for various structural and mechanical properties, including oxide coordination, density, and structural factors. acs.org
This advanced optimization technique significantly accelerates the development of accurate force fields, enabling more reliable and predictive MD simulations of MAS systems. researchgate.net The resulting force fields are crucial for investigating mechanical properties, damage mechanisms, and other complex phenomena in these materials. researchgate.net
Virtual Composition Mapping for Material Discovery
The development of robust and validated force fields, such as those optimized using ANN-assisted GAs, opens the door to large-scale computational screening of new material compositions. Virtual composition mapping is a computational strategy that leverages these force fields to systematically explore the properties of a wide range of material formulations in silico. This approach allows researchers to predict the properties of yet-to-be-synthesized materials, guiding experimental efforts toward the most promising candidates.
For this compound systems, virtual composition mapping can be used to explore the vast compositional space defined by the relative amounts of MgO, Al₂O₃, and SiO₂. By running a large number of MD simulations with varying compositions, it is possible to create a "map" that correlates composition with key material properties such as density, elastic modulus, and thermal stability.
This computational approach is particularly valuable for the discovery of new glass fiber materials with tailored properties. acs.org For instance, by systematically varying the ratios of the constituent oxides, researchers can identify compositions that are predicted to have superior strength, stiffness, or thermal resistance. This targeted approach is far more efficient than the traditional trial-and-error method of synthesizing and testing new glass formulations. The ability to perform this mapping virtually accelerates the material discovery process and reduces the cost and effort associated with laboratory experiments.
First-Principles Calculations for XANES Interpretation
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful experimental technique for probing the local atomic and electronic structure of materials. arxiv.org It is element-specific and sensitive to the coordination environment, oxidation state, and bonding of the absorbing atom. arxiv.orgresearchgate.net However, interpreting XANES spectra can be complex, and this is where first-principles calculations play a crucial role.
First-principles calculations, based on quantum mechanical principles like density functional theory (DFT), can simulate XANES spectra from fundamental physics without empirical parameters. arxiv.orguu.nlaps.org These theoretical spectra can then be compared with experimental data to provide a detailed and unambiguous interpretation of the spectral features. arxiv.org
In the context of this compound, first-principles calculations have been instrumental in understanding the local environment of magnesium atoms. researchgate.net By calculating the Mg K-edge XANES spectra for a series of known magnesium-bearing minerals with different coordination numbers (e.g., 4-fold, 5-fold, and 6-fold coordinated Mg), researchers can establish a clear correlation between spectral features and the local geometry around the Mg atoms. researchgate.net
For example, a general trend observed in both experimental and calculated spectra is that the position of the main absorption edge (peak A) shifts to higher energies as the coordination number of magnesium increases. researchgate.net These calculations often employ a supercell approach to model the solid-state environment and include the effects of the core hole created during the X-ray absorption process, which is crucial for obtaining accurate spectral shapes. researchgate.netaps.orgscispace.com The good agreement between the calculated and experimental spectra for reference minerals provides confidence in using these theoretical methods to interpret the more complex spectra of amorphous materials like MAS glasses. researchgate.net
For aluminosilicate glasses, XANES spectra at the Mg K-edge have revealed the coexistence of different magnesium coordination environments. researchgate.net The presence of certain pre-edge features in the spectra can indicate a highly asymmetric local environment for Mg, which is consistent with findings from other techniques like molecular dynamics simulations that suggest the prevalence of 5-fold coordinated magnesium in these glasses. researchgate.net First-principles calculations are essential for assigning these spectral features to specific structural motifs, thereby providing a more complete picture of the atomic-scale structure of these important materials. semanticscholar.org
Mechanistic Studies of Interactions and Transformations
Adsorption Mechanism Studies on Magnesium Aluminometasilicate Surfaces
This compound is recognized for its efficacy as a liquid adsorbent, a property attributable to its high surface area and practical shape, which facilitate the uniform adsorption of oils and liquids while preserving good flow characteristics. pharmafocusasia.com The adsorption capabilities of this compound surpass those of many other excipients. For instance, it exhibits a surface area approximately 7.5 times greater than that of anhydrous dibasic calcium phosphate (B84403), enabling a more robust interaction with drug molecules. pharmafocusasia.com
The fundamental mechanism of drug dissolution from silica-based adsorbents like this compound involves stronger interactions between the silica (B1680970) and water, primarily through hydrogen bonding, than between the silica and the drug. nih.gov In a dissolution medium, water molecules displace the drug from the adsorbent, allowing the drug to become solubilized. nih.gov
The adsorption process can be influenced by various factors. For example, in the case of sorafenib (B1663141) tosylate, the concentration of an adsorbent like Neusilin US2 (a type of this compound) significantly affects solubility up to a certain point (150 mg), after which the effect plateaus. nih.gov The presence of surfactants also plays a role, with higher surfactant concentrations leading to a more pronounced effect from the adsorbent. nih.gov
A key factor in the adsorption mechanism of this compound is the formation of hydrogen bonds. The surface of this compound features silanol (B1196071) groups (Si-OH) that can act as both proton donors and acceptors. pharmafocusasia.comnih.gov These silanol groups can form hydrogen bonds with the protons of drug molecules. pharmafocusasia.com
This hydrogen bonding is crucial for the adsorption and subsequent release of substances. For example, in the case of sorafenib tosylate, Fourier-transform infrared spectroscopy (FTIR) has depicted hydrogen bonding between the drug and Neusilin US2. pharmaexcipients.comresearchgate.netnih.gov Specifically, the carboxylic group of the drug bonds with the silanol group of the this compound. srce.hr This interaction is believed to be responsible for the enhanced solubility and dissolution rate of the drug. srce.hr
The strength of these hydrogen bonds is a critical determinant of the dissolution process. The interaction between the silica on the this compound surface and water is stronger than the interaction between the silica and the adsorbed drug. nih.gov This is due to the formation of stronger hydrogen bonds between the this compound and water molecules, which leads to the cleavage of the weaker hydrogen bonds between the adsorbent and the drug, facilitating drug release. nih.govsrce.hr
The interaction is not limited to simple drug molecules. Chitosan (B1678972), a biopolymer, can interact with this compound through both electrostatic interactions and intermolecular hydrogen bonding, leading to the formation of nanocomposites. nih.gov Similarly, studies with nicotine (B1678760) have suggested that it can interact with magnesium aluminum silicate (B1173343) via hydrogen bonding, water bridging, and ionic electrostatic forces. nih.gov
Electrostatic interactions are another significant mechanism governing the adsorption of molecules onto this compound surfaces. This is particularly relevant for charged molecules. Magnesium aluminum silicate (MAS), being a negatively charged clay, can electrostatically interact with positively charged (protonated) molecules to form microparticles. nih.gov
This principle has been demonstrated with the basic drug nicotine, which forms microparticles with MAS through electrostatic interactions. nih.gov The surface of these microparticles can be further modified. For instance, adsorbing high molecular weight chitosan onto the microparticle surface can induce a positive surface charge. nih.gov
The interplay of electrostatic forces is also evident in the adsorption of metal ions. At a low pH, the surface of functionalized magnesium silicate nanoparticles can become highly protonated, leading to electrostatic repulsion between the positively charged surface and metal cations, resulting in lower adsorption efficiency. frontiersin.org Conversely, at a higher pH, deprotonation of silanol groups creates negatively charged siloxane sites that act as high-affinity binding sites for metal cations. frontiersin.org
Furthermore, the interaction between chitosan and MAS to form nanocomposite films is driven by electrostatic interactions alongside hydrogen bonding. nih.gov The permeation of charged drugs across these films is also influenced by electrostatic forces, with positively charged drugs exhibiting both adsorption onto the MAS and diffusion. nih.gov
The high porosity and large specific surface area of this compound are fundamental to its excellent adsorption capabilities. pharmafocusasia.com These physical characteristics provide an extensive interface for interaction with adsorbates, significantly influencing both the rate and the maximum amount of substance that can be adsorbed.
The specific surface area of some this compound materials can range from 313 to 500 m²/g. researchgate.net This large surface area allows for a high capacity for adsorbing liquids and oils while maintaining good flow properties. pharmafocusasia.com For example, the adsorption capacity of Neusilin®, a synthetic this compound, is reported to be around 3.3 mL/g with a specific surface area of approximately 300 m²/g. researchgate.net In another study, the specific surface area of a lignocellulose-magnesium aluminum silicate polymer gel was found to be 213.50 m²/g (BET method), which increased to 532.74 m²/g after a nanosizing treatment, leading to enhanced adsorption capacity. semanticscholar.org
The porous structure of this compound plays a crucial role in the adsorption process. The material is characterized as mesoporous, with pore diameters typically between 2 and 50 nm. pharmafocusasia.com This porosity allows for the physical entrapment of molecules, which can contribute to their stabilization. pharmafocusasia.com The adsorption of a liquid formulation into the pores of this compound can lead to a significant reduction in the specific surface area and pore volume of the carrier, indicating that the pores are being filled. researchgate.net
The kinetics of adsorption are also heavily influenced by surface porosity. The initial rapid phase of adsorption is often governed by physisorption mechanisms on the readily accessible external surface. frontiersin.orgnih.gov Subsequent stages may involve diffusion of the adsorbate into the porous structure to access internal active sites, which is a slower process. frontiersin.orgnih.gov The rate at which heavy metal ions pass through the material's pores and diffuse on the surface increases with temperature, leading to a higher adsorption capacity. semanticscholar.org
Table 1: Adsorption Characteristics of Modified Magnesium Silicate Nano-adsorbents
| Adsorbate | Adsorbent | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |
| Cd²⁺ | CTAB-functionalized magnesium silicate | 491.9 | Pseudo-first-order | Langmuir |
| Co²⁺ | CTAB-functionalized magnesium silicate | 481.8 | Pseudo-first-order | Langmuir |
| Cu²⁺ | CTAB-functionalized magnesium silicate | 434.3 | Pseudo-first-order | Langmuir |
| Zn(II) | Nano-lignocellulose magnesium aluminum silicate polymer gel | 513.48 | Pseudo-second-order | Langmuir |
| Data sourced from multiple studies investigating heavy metal removal. frontiersin.orgsemanticscholar.orgnih.gov |
Intercalation, the insertion of molecules or ions into the layered structure of a material, is a key adsorption mechanism for this compound. This process leads to an increase in the basal spacing of the silicate layers. pharmafocusasia.com
The intercalation of drug molecules into the silicate layers is considered a primary mechanism of adsorption. pharmafocusasia.com This has been observed with various substances, including chitosan, where its molecules intercalate into the magnesium aluminum silicate layers, affecting the crystallinity of the resulting microparticles. nih.gov This intercalation can lead to an increased release rate and diffusion coefficient of the entrapped substance. nih.gov
The process of intercalation is often facilitated by electrostatic interactions. For instance, propranolol (B1214883) can be intercalated into the silicate layers of magnesium aluminum silicate through a cation exchange process, where it displaces other cations from the interlayer space. nih.gov The release of the intercalated drug can then be triggered by the reverse process, where cations from the surrounding medium, such as hydrogen or sodium ions, are absorbed by the complex, leading to the release of the drug. nih.gov
The successful intercalation of molecules can be confirmed by analytical techniques such as X-ray diffraction (XRD), which can detect changes in the interlayer spacing. For example, the penetration of cetyltrimethylammonium bromide (CTAB) molecules into magnesium silicate layers was evidenced by a significant shift in the (001) peak in the XRD pattern. frontiersin.org
Furthermore, the formation of chitosan-magnesium aluminum silicate nanocomposite films can result in either exfoliated or intercalated structures, depending on the concentration of the silicate. nih.gov These different structures exhibit distinct physical properties, such as flexibility, water uptake, and drug permeability. nih.gov
Crystallization Kinetics and Growth Mechanisms
The study of crystallization kinetics in magnesium aluminosilicate (B74896) systems is crucial for understanding the formation of glass-ceramics with tailored properties. The process involves the transformation of an amorphous glass into a crystalline solid through heat treatment.
In a calcium-magnesium aluminosilicate (CMAS) glass, crystallization was observed to originate at the surface when heat-treated at or above 900°C. nasa.govnasa.gov The primary crystalline phases identified were wollastonite (CaSiO₃) and aluminum diopside (B82245) (Ca(Mg,Al)(Si,Al)₂O₆). nasa.govnasa.gov The activation energy for crystallization can vary depending on the specific composition and the presence of additives. For one magnesium aluminum silicate glass-ceramic, the activation energy was found to be 201.92 kJ/mol, with Mg₀.₆Al₁.₂Si₁.₈O₆ being the initial crystalline phase. sci-hub.se In another study on a MgO-CaO-Al₂O₃-SiO₂ glass, crystallization was complete at approximately 920°C with a higher activation energy of 589 kJ/mol. researchgate.netresearchgate.net
The crystallization process is influenced by factors such as temperature, holding time, and the presence of nucleating agents. For instance, in a magnesium aluminum silicate glass-ceramic, as the sintering temperature increased, additional phases like ZrO₂ and indialite precipitated. sci-hub.se
Table 2: Crystallization Parameters for Different Magnesium Aluminosilicate Glass Systems
| Glass System | Primary Crystalline Phases | Crystallization Temperature (°C) | Activation Energy (kJ/mol) |
| Calcium-Magnesium Aluminosilicate (CMAS) | Wollastonite, Aluminum Diopside | ≥ 900 | 263 (Peak 1), 294 (Peak 2) |
| Magnesium Aluminum Silicate with ZrO₂ | Mg₀.₆Al₁.₂Si₁.₈O₆, ZrO₂, Indialite | 850 - 950 | 201.92 |
| MgO-CaO-Al₂O₃-SiO₂ with Steel Fly Ash | Diopside | ~920 | 589 |
| Data compiled from various studies on the crystallization of magnesium aluminosilicate glasses. nasa.govsci-hub.seresearchgate.netresearchgate.net |
The crystallization of magnesium aluminosilicate glasses typically proceeds through two main stages: nucleation, the formation of stable crystalline nuclei, and crystal growth, the subsequent increase in the size of these nuclei.
In many magnesium aluminosilicate systems, nucleation is predominantly a surface phenomenon. nasa.govresearchgate.netresearchgate.net For a MgO-CaO-Al₂O₃-SiO₂ glass, nucleation was observed to reach a maximum at 750°C. researchgate.netresearchgate.net The subsequent crystal growth occurs at higher temperatures. In the range of 860°C to 910°C, the size of the diopside crystals increased linearly. researchgate.net
The growth of crystals often exhibits a specific morphology. In some systems, dendritic crystals develop at the surface and grow radially inward. researchgate.net The rate of crystal growth can be controlled by different mechanisms. In some cases, it is controlled by the diffusion of components in the melt near the crystal-melt interface. ajsonline.org In other instances, the growth is controlled by the reaction occurring at the interface itself, which can be consistent with a surface nucleation mechanism. ajsonline.org
The transformation of a drug from a crystalline to an amorphous state upon adsorption onto this compound is a related phenomenon. The conversion of crystalline sorafenib tosylate to an amorphous form when dispersed on Neusilin US2 has been confirmed by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). pharmaexcipients.comresearchgate.netnih.gov This amorphization is a key factor in improving the solubility and dissolution rate of poorly water-soluble drugs. nih.govnih.govsrce.hr The amorphous material, with its higher energy state, facilitates faster drug release. nih.govsrce.hr The mesoporous structure of the this compound can help to stabilize the amorphous form of the drug by suppressing its conversion back to a crystalline nature through geometric constraints. pharmafocusasia.com
Defects Formation and Their Role in Crystallization
The formation of defects within the crystal lattice of this compound is an important aspect of its crystallization behavior. Traditional high-temperature hydrothermal synthesis methods can sometimes lead to solid-liquid imbalances, which restrict the entry of ions into the crystal structure, resulting in defects. google.com These defects can influence the material's properties.
To mitigate defect formation, alternative synthesis approaches have been explored. One such method involves using an ethylene (B1197577) glycol aqueous solution as an azeotropic system to enhance heat transfer during hydrothermal synthesis. This technique helps to prevent the supersaturation and precipitation of crystalline substances, thereby inhibiting the co-crystallization of impurities and reducing crystal defects. google.com The result is a product with a finer and more uniform particle size. google.com
Interactions with Other Chemical Species and Materials
This compound exhibits a range of interactions with other chemical species, which is fundamental to its application in various fields.
Polymer-Magnesium Aluminometasilicate Composite Interactions
The interaction between this compound and polymers is of significant interest, particularly in pharmaceutical and materials science. When combined, they can form composite materials with enhanced properties.
For example, studies on composites of magnesium aluminosilicate (MAS) and quaternary polymethacrylates (QPMs) have revealed that the positively charged quaternary ammonium (B1175870) groups of the polymer interact with the negatively charged silicate groups of MAS. nih.gov This electrostatic interaction leads to the formation of nanocomposite materials with improved thermal stability. nih.gov
In aqueous dispersions, the interaction between polymers and MAS can lead to flocculation. nih.gov For instance, composite dispersions of chitosan, a positively charged polymer, and MAS, a negatively charged clay, show increased viscosity and a shift from Newtonian to pseudoplastic flow with thixotropic properties due to electrostatic interactions. nih.gov The molecular weight of the polymer can influence the size and polydispersity of the resulting flocculates. nih.gov Similar interactions have been observed with other polymers like sodium alginate and sodium carboxymethylcellulose, where hydrogen bonding and electrostatic forces contribute to the formation of a three-dimensional structure that enhances viscosity and stability. nih.gov
Polymer-Magnesium Aluminometasilicate Interactions
| Polymer | Type of Interaction | Observed Effects | Reference |
|---|---|---|---|
| Quaternary Polymethacrylates (QPMs) | Electrostatic interaction between positively charged QPM and negatively charged MAS | Formation of nanocomposites, improved thermal stability, decreased tackiness. | nih.gov |
| Chitosan (CS) | Electrostatic interaction between positively charged CS and negatively charged MAS | Increased viscosity, pseudoplastic flow with thixotropy, flocculation. | nih.gov |
| Sodium Alginate (SA), Sodium Carboxymethylcellulose (SCMC) | Electrostatic forces and intermolecular hydrogen bonding | Viscosity synergism, increased thixotropic properties, formation of a three-dimensional structure. | nih.gov |
Surface Reactivity and Hydrolysis Investigations
The surface of this compound is chemically active, primarily due to the presence of silanol groups (Si-OH). researchgate.net These groups can act as both proton donors and acceptors, influencing the material's interaction with other substances, particularly in aqueous environments. pharmafocusasia.com This surface reactivity is crucial for its function as an adsorbent. researchgate.netnih.gov
Hydrolysis, the reaction with water, is a key aspect of its behavior. When hydrated, the layered structures of some types of magnesium aluminosilicate can separate, leading to the formation of a three-dimensional colloidal structure. nih.gov This "house of cards" structure is responsible for the thixotropic properties of its dispersions. vanderbiltminerals.com However, some synthetic forms of this compound, like Neusilin®, are specifically designed not to form a gel with aqueous solutions. fujichemical.co.jp The presence of dissolved substances in water can prolong the hydration time by inhibiting the necessary diffusion and osmosis for platelet separation. vanderbiltminerals.com Furthermore, acidic and thermal hydrolysis has been shown to influence the extraction of certain compounds when this compound is used as an adsorbent. mdpi.comnih.gov
Interaction with Aqueous Media and Ionic Species
This compound's interaction with aqueous media and various ionic species is complex and significant for its applications. In aqueous solutions, it can interact with dissolved ions, leading to adsorption and ion exchange. smolecule.comcopernicus.org
The surface of magnesium aluminosilicate typically carries a negative charge over a wide pH range. copernicus.org This allows it to interact with positively charged ions (cations). Density functional theory (DFT) calculations have been used to probe the binding energies between aluminosilicate structures and various metal cations, revealing that these interactions are thermodynamically favorable and depend on the charge and ionic radii of the cations. arxiv.org This interaction is fundamental to its use in removing heavy metals from aqueous solutions. smolecule.com
Studies have also shown that during interaction with aqueous solutions containing certain ions, the concentrations of metal ions like sodium, potassium, calcium, and magnesium within the ceramic structure can decrease, suggesting deposition onto the ceramic surface. researchgate.net The field strength of network-modifying cations, such as sodium and magnesium, plays a crucial role in dictating the structure of aluminosilicate glasses. frontiersin.org
Stress-Dependent Particle Interactions and Rheological Behavior
The mechanical behavior of this compound powders is characterized by stress-dependent particle interactions, which in turn govern their rheological properties. This "function switching" behavior makes it a versatile material in powder technology. mdpi.compharmaexcipients.comresearchgate.net
At low pressures, this compound particles tend to exhibit repulsive characteristics and have a small contact surface area, which can improve the flow properties of a powder mixture, acting as a glidant. pharmaexcipients.comresearchgate.net However, when a certain threshold pressure is applied, the particles can be destroyed, leading to the formation of new surfaces and an increase in particle interactions. pharmaexcipients.comresearchgate.net This allows it to act as a binder, enhancing the strength of compacted materials like tablets. mdpi.com The intensity of these interactions increases with both increasing pressure and the concentration of this compound in a mixture. mdpi.comresearchgate.net
The rheological behavior of this compound dispersions is typically pseudoplastic and thixotropic. vanderbiltminerals.com The formation of a three-dimensional colloidal structure upon hydration is responsible for these properties. vanderbiltminerals.com The viscosity and yield value of these dispersions can be synergistically increased by the addition of other materials like xanthan gum. researchgate.net
Stress-Dependent Behavior of this compound
| Condition | Particle Interaction | Resulting Function | Reference |
|---|---|---|---|
| Low Applied Pressure | Repulsive, small contact area | Glidant (improves powder flow) | pharmaexcipients.comresearchgate.net |
| High Applied Pressure | Particle destruction, new surface formation, increased interactions | Binder (increases compaction strength) | mdpi.comresearchgate.net |
Powder Flow and Compaction Dynamics
This compound (MAS) exhibits unique and advantageous powder flow and compaction characteristics, which have been the subject of detailed mechanistic studies. These studies often utilize powder rheometry and compaction analysis models like the Heckel and Kawakita equations to quantify its behavior, particularly when mixed with other pharmaceutical excipients like microcrystalline cellulose (B213188). mdpi.comresearchgate.netresearchgate.net
Research into the flow properties of MAS, particularly grades like Neusilin® US2, demonstrates its ability to improve the flow of powder mixtures. nih.gov This is often attributed to the repulsive character of its particles under low pressure conditions. researchgate.net The addition of MAS to model excipients has been shown to improve flowability, often with less process sensitivity compared to traditional glidants. researchgate.netresearchgate.net For instance, studies have measured properties like the angle of repose, Carr's compressibility index, and Hausner's ratio for MAS-containing blends, confirming their suitability for direct compression tableting. nih.govulisboa.pt One study on sorafenib tosylate solid dispersions using Neusilin® US2 reported an angle of repose of 27.52°, a Carr's index of 14.5%, and a Hausner's ratio of 1.17, indicating good flow properties. nih.gov
The compaction dynamics of this compound are frequently analyzed using Heckel and Kawakita plots. researchgate.netnih.gov The Heckel analysis provides insights into the mechanism of densification during compression, yielding a mean yield pressure (Py) that indicates the material's plasticity. nih.gov The Kawakita analysis is used to describe the relationship between volume reduction and applied pressure, providing information on a material's compressibility and cohesiveness. nih.govashdin.com
Studies have shown that the addition of MAS can influence the plastic deformation of powder blends. consensus.app For example, in blends with microcrystalline cellulose, increasing the concentration of certain silicates led to a decrease in plastic deformation. consensus.app Kawakita and Heckel analyses of liquisolid powders containing MAS revealed reduced cohesiveness and increased plasticity. researchgate.net The analysis of fast-disintegrating tablets made with corn starch-Neusilin UFL2 conjugates showed that the conjugates possessed good powder flow and tableting properties, with the Kawakita analysis indicating a high amount of total plastic deformation for conjugates prepared by a microwave method. nih.gov
The following tables summarize key findings from various studies on the powder flow and compaction properties of this compound.
Table 1: Powder Flow Properties of this compound Formulations This table is interactive. You can sort and filter the data by clicking on the headers.
| Formulation | Parameter | Value | Reference |
|---|---|---|---|
| Sorafenib Tosylate with Neusilin® US2 | Angle of Repose | 27.52° | nih.gov |
| Sorafenib Tosylate with Neusilin® US2 | Carr's Compressibility Index | 14.5% | nih.gov |
| Sorafenib Tosylate with Neusilin® US2 | Hausner's Ratio | 1.17 | nih.gov |
| Neusilin® US2 and PEG200 Mixture | Angle of Repose | 41.75 ± 1.14° | ulisboa.pt |
| Neusilin® US2 and PEG200 Mixture | Carr's Compressibility Index | 19.91 ± 2.33% | ulisboa.pt |
Table 2: Compaction Analysis Parameters for Formulations Containing this compound This table is interactive. You can sort and filter the data by clicking on the headers.
| Analysis Model | Parameter | Material/Formulation | Finding | Reference |
|---|---|---|---|---|
| Heckel Analysis | Mean Yield Pressure (Py) | Corn Starch-Neusilin UFL2 Conjugates | Varies with preparation method, indicating differences in plastic deformation onset. | nih.gov |
| Kawakita Analysis | Compressibility (a) & Cohesiveness (1/b) | Tacrolimus Liquisolid Formulations | Formulations with MAS showed superior flowability (lower 'a') and reduced cohesiveness (lower '1/b') compared to the pure drug. | ashdin.com |
| Kawakita Analysis | Total Plastic Deformation | Corn Starch-Neusilin UFL2 Conjugates | Conjugates prepared by microwave method exhibited the highest amount of total plastic deformation. | nih.gov |
Particle-Particle Interaction Mechanisms under Varying Mechanical Stress
The performance of this compound in pharmaceutical formulations is governed by a unique, stress-dependent particle interaction mechanism. mdpi.comresearchgate.net This behavior allows it to function as either a glidant or a binder, depending on the mechanical stress applied during processing. mdpi.compharmaexcipients.comnih.gov This "function switching" is a key characteristic that distinguishes it from traditional excipients. mdpi.compharmaexcipients.com
Under Low Mechanical Stress: At low pressures, such as those present in a free-flowing powder, MAS particles exhibit a repulsive character. researchgate.netresearchgate.net They maintain a small contact surface area, which leads to a decrease in inter-particle interactions and friction. mdpi.comresearchgate.net This behavior is the basis for the glidant effect observed when MAS is added to powder mixtures in low concentrations. mdpi.comresearchgate.net Increasing the concentration of Neusilin® US2 in a mixture with microcrystalline cellulose under low-pressure conditions leads to a progressive decrease in particle interactions, thereby improving powder flow. mdpi.com This mechanism differs from traditional glidants like fumed silica, which typically adhere to host particles to reduce contact points. nih.govresearchgate.net With MAS, there is no observed negative over-loading effect that can be seen with traditional glidants. mdpi.comnih.gov
Under High Mechanical Stress: When a threshold pressure is applied, as in a tablet press, the interaction mechanism of MAS transforms dramatically. mdpi.compharmaexcipients.com The mechanical stress is sufficient to cause the destruction and fracture of the porous MAS particles. mdpi.comresearchgate.netnih.gov This process creates new, active surfaces, leading to a significant increase in particle-particle interactions. mdpi.comresearchgate.net The ability of MAS particles to form these strong interactions intensifies with both increasing pressure and a higher concentration of MAS in the mixture. mdpi.com Consequently, under high compaction pressure, MAS ceases to act as a glidant and instead functions as an effective binder, contributing to the formation of strong and robust tablets. mdpi.comresearchgate.net This ability to produce extremely strong tablets from pure Neusilin® US2 indicates its tendency to create powerful interparticle interactions once a certain threshold pressure is exceeded. researchgate.net
This dual functionality is a significant advantage in formulation development, particularly for direct compression, as a single excipient can address the opposing requirements of good powder flow and strong compactibility. mdpi.comresearchgate.net The transition from a repulsive, flow-enhancing state to an interactive, binding state is a direct consequence of the physical transformation of the particles under mechanical load. mdpi.compharmaexcipients.com
Applications in Advanced Research Contexts
Catalysis and Reaction Engineering
Magnesium aluminometasilicate serves as a critical component in various catalytic systems due to its high surface area, porous structure, and tunable surface chemistry. cymitquimica.comnih.gov These properties make it an effective material for enhancing the efficiency and selectivity of chemical reactions.
Due to its notable physical and chemical properties, this compound is frequently employed as a catalyst support. cymitquimica.com Its large specific surface area and porous nature provide an ideal scaffold for the dispersion of active metal nanoparticles, preventing their aggregation and maintaining high catalytic activity. nih.gov The interaction between the support and the active metal can also modify the electronic properties of the metal, thereby influencing the catalytic performance.
As a modifier, the incorporation of magnesium and aluminum oxides into a silicate (B1173343) structure can suppress the formation of undesirable phases during catalyst synthesis. For instance, in nickel-alumina catalysts used for CO2 methanation, the addition of MgO helps to minimize the formation of nickel aluminate, a less active species. researchgate.net
In heterogeneous catalysis, this compound's value lies in its ability to facilitate organic transformations where the catalyst is in a different phase from the reactants. mdpi.com While literature specifically detailing the use of this compound for the Mitsunobu reaction is limited, its properties are relevant to similar organic reactions.
For Suzuki-Miyaura coupling, a vital carbon-carbon bond-forming reaction, synthetic magnesium organosilicate-supported palladium nanoparticles have demonstrated high efficiency. researchgate.net These catalysts promote the reaction under mild conditions, show excellent tolerance to various functional groups, and can be recovered and reused without significant loss of activity. researchgate.net
In aromatic bromination, Lewis acid catalysts are often used to enhance the reactivity of brominating agents like N-bromosuccinimide (NBS). nsf.govnih.gov While specific studies using this compound as the primary catalyst are not prevalent, supported catalysts, such as zinc bromide on a silica (B1680970) support, have been shown to be effective for highly selective bromination of aromatic compounds. google.com The acidic sites present on aluminosilicates could play a similar role in activating halogenating agents. nih.gov
This compound components are investigated for the catalytic hydrogenation of carbon dioxide (CO2) into valuable chemicals like methanol. In mixed-oxide catalysts, such as those containing copper, zinc oxide, and alumina, the addition of magnesium has been shown to enhance both catalytic activity and stability. acs.org
The presence of magnesium can improve the dispersion of active metal nanoparticles and promote the adsorption of CO2 and reaction intermediates. researchgate.net For example, in a palladium/zinc oxide catalyst system, the addition of MgO improved CO2 conversion and led to exceptionally high methanol selectivity (>90%) at relatively low temperatures and pressures. researchgate.net Similarly, nickel-magnesium-aluminum mixed oxide catalysts have been studied for CO2 hydrogenation, where the magnesium aluminate phase influences the reaction pathway and product selectivity. researchgate.net Research on a Mg-promoted Cu/ZnO/ZrO2/Al2O3 catalyst demonstrated a maximum methanol space–time yield of 0.99 gMeOH·gcat–1·h–1. acs.org
| Catalyst System | Temperature (°C) | Pressure (MPa) | CO2 Conversion (%) | Methanol Selectivity (%) | Reference |
| 2wt%Pd/ZnO + 10wt% MgO | 220 | 3 | ~8.2 | ~90.6 | researchgate.net |
| Cu/ZnO/ZrO2/Al2O3-MgO (CZZAM) | 260 | 5 | ~25 | 50.6 | acs.org |
| Ni-Mg-Al2O3 | 360 | Not Specified | 44.3 | Not Specified (CH4 selectivity 86.5%) | researchgate.net |
The catalytic behavior of this compound is fundamentally linked to the presence of acid and base sites on its surface. mdpi.com The framework, composed of silicon-oxygen and aluminum-oxygen tetrahedra, creates a charge imbalance when Al³⁺ substitutes for Si⁴⁺, leading to the formation of Brønsted acid sites (proton donors). Additionally, exposed aluminum or magnesium cations can act as Lewis acid sites (electron pair acceptors), while oxygen atoms can serve as Lewis base sites. nih.govnih.gov
These acid-base pairs are crucial in catalytic mechanisms. nih.gov For instance, in alcohol dehydration, acid sites facilitate the protonation of the hydroxyl group, initiating the reaction. In reactions like the conversion of 2-methylbut-3-yn-2-ol (MBOH), the product distribution can be used to probe the relative abundance and strength of acid and base sites on the catalyst surface. mdpi.com By controlling synthesis parameters, such as pH, it is possible to tune the Mg/Si ratio and, consequently, the acid-base properties of the material, allowing for the design of catalysts with specific functionalities. mdpi.com
Material Science and Engineering
Magnesium aluminosilicate (B74896) is a key component in the development of advanced glass-ceramics, which are materials produced through the controlled crystallization of a base glass. barc.gov.in These materials are valued for their combination of properties, including high thermal stability, good mechanical strength, and excellent electrical insulation, making them suitable for demanding applications. barc.gov.inelantechnology.com
For high-temperature environments, these ceramics offer stability, a low coefficient of thermal expansion, and high melting points ranging from 1400–1465 °C. sciepublish.comazom.com They are used in applications such as heat exchangers, industrial furnaces, and as refractory supports. elantechnology.comazom.com
In high-voltage applications, the excellent electrical insulation and vacuum compatibility of magnesium aluminosilicate glass-ceramics are critical. barc.gov.in They are fabricated into insulators, spacers, and enclosures for electrical components like circuit breakers and fuses. elantechnology.comresearchgate.net Research has shown that materials produced via a "glass route" (melting and subsequent crystallization) can exhibit superior high-voltage breakdown strength compared to those made by a "sintering route" (heating compacted powders). researchgate.net For example, some glass-route samples have achieved a breakdown strength of 160 kV/cm, making them highly reliable for electrical insulation. researchgate.net
| Property | Sintering Route Value | Glass Route Value | Units | Reference |
| Density | 2.44 | 2.56 | g/cm³ | researchgate.net |
| Microhardness | 380 | 450 | kg/mm ² | researchgate.net |
| Breakdown Strength | 120 | 160 | kV/cm | researchgate.net |
Development of Machinable Glass-Ceramics
This compound (MAS) is a key component in the formulation of machinable glass-ceramics, a class of materials prized for their unique combination of ceramic-like properties and the ability to be shaped using conventional metalworking tools. barc.gov.in This machinability is a significant advantage, allowing for the fabrication of complex shapes with precise tolerances without the need for post-firing. barc.gov.in The distinctive feature arises from a specific microstructure, characterized by an interlocking array of plate-like crystallites, such as fluorophlogopite, dispersed within a glassy matrix. barc.gov.in
Research into the synthesis of these materials has explored two primary methodologies: the sintering route and the glass route. barc.gov.inresearchgate.net The sintering process involves the compaction of powdered raw materials, which are then heated to induce crystallization. barc.gov.in The glass route, conversely, involves first creating a bulk glass of the desired shape which then undergoes a controlled crystallization heat treatment. barc.gov.inresearchgate.net Studies indicate that samples produced via the glass route can exhibit superior properties, such as higher voltage breakdown strength and better outgassing behavior, which are critical for applications in high-vacuum and high-voltage environments. researchgate.net
The development process often involves a three-stage heating schedule of calcination, nucleation, and crystallization, with a nucleating agent such as Magnesium fluoride (B91410) (MgF2) being crucial for controlling the crystallization process. researchgate.netpwr.wroc.plepa.gov The properties of the final ceramic are highly dependent on the composition and the processing temperatures. pwr.wroc.pl
Table 1: Comparative Properties of MAS Glass-Ceramics by Synthesis Route This table presents a comparison of key physical and electrical properties of this compound (MAS) glass-ceramics synthesized via two different methods.
| Property | Sintering Route | Glass Route |
| Density | 2.44 g/cc | Data not specified |
| Microhardness | Data not specified | Data not specified |
| Breakdown Strength | Data not specified | 160 kV/cm |
| Outgassing Rate | Data not specified | 10⁻⁹ Torr l·s⁻¹ cm⁻² |
| Source: researchgate.net |
Advanced Ceramics for Extreme Environments (e.g., Ablation Resistance)
This compound is integral to the development of advanced ceramics designed to withstand extreme environments, particularly those involving high temperatures and aerodynamic heating, such as in hypersonic vehicles. sciepublish.com Its incorporation into ceramic composites, such as Boron Nitride (BN)-MAS systems, significantly enhances their ablation resistance. sciepublish.com Ablation resistance is a material's ability to withstand erosion and degradation from high-velocity, high-temperature gas flows. sciepublish.com
Research using oxyacetylene torch tests has demonstrated that increasing the MAS content in BN-based composites leads to a notable reduction in both mass and linear ablation rates. sciepublish.com This improvement is largely attributed to the behavior of MAS at high temperatures. It melts and forms a viscous magnesium aluminosilicate glass layer on the surface. sciepublish.com This layer provides a protective barrier against the harsh ablative environment. sciepublish.com The high viscosity of the MAS glass offers effective protection, and its self-healing properties can result in a smoother ablated surface, particularly at an optimal content of around 40 wt%. sciepublish.com
Table 2: Effect of MAS Content on Ablation Rates of BN-MAS Composites This table illustrates the impact of varying weight percentages of this compound (MAS) on the ablation performance of Boron Nitride (BN)-based ceramic composites.
| MAS Content (wt%) | Mass Ablation Rate (g/s) | Linear Ablation Rate (mm/s) |
| Initial (Lower Content) | 0.0298 | 0.149 |
| Final (Higher Content) | 0.0176 | 0.112 |
| Source: sciepublish.com |
Wave-Transparent Ceramic Composites
The same properties that make MAS valuable for ablation resistance also make it suitable for wave-transparent applications, such as radomes on high-speed aircraft. sciepublish.com These components must be transparent to electromagnetic waves (like radar) while also surviving extreme aerodynamic conditions. sciepublish.com Magnesium-aluminum spinel (MgAl₂O₄) transparent ceramics, a related class of materials, are noted for their use as infrared guidance windows and fairings due to their cubic isotropy, high strength, and broad transmission range from near-ultraviolet to mid-infrared light. sciopen.com
In BN-MAS composites, the material's ability to maintain structural integrity and performance at ultra-high temperatures is crucial. sciepublish.com The evaporation of MAS glass at the surface during ablation can lower the surface temperature, which in turn can improve the wave-transmission performance under these severe conditions. sciepublish.com The goal is to create a material that is structurally robust and thermally resistant without compromising its electromagnetic transparency. sciepublish.com
Self-Organized Nanostructured Materials
In the field of photonics and laser technology, magnesium aluminosilicate glasses are being researched as precursors for transparent glass-ceramic materials with self-organized nanostructures. functmaterials.org.ua These materials are of interest for applications such as broadband optical amplifiers. functmaterials.org.ua The process involves carefully controlled low-temperature heat treatments that induce phase separation and crystallization within the glass. functmaterials.org.ua This leads to the formation of a nanostructured, transparent material containing spinel-like crystals. functmaterials.org.ua The study of the initial stages of nucleation and structure formation is critical to achieving the desired optical properties in the final sitallized (glass-ceramic) material. functmaterials.org.ua
Nano-Materials and Advanced Drug Delivery Systems Research (Focus on Material Science Aspect)
Nanocarrier Functionality in Research Models
This compound has been investigated as a nanocarrier in advanced drug delivery systems, particularly for improving the bioavailability of poorly water-soluble drugs. pharmafocusasia.com Its porous structure and large surface area make it an ideal candidate for loading drug formulations. pharmafocusasia.comfujichemical.co.jp In research models, it is used as a solid carrier for liquid self-nanoemulsifying drug delivery systems (SNEDDS). pharmafocusasia.comnih.gov This technique transforms a liquid drug formulation into a solid dosage form, which can simplify processing and enhance stability. pharmafocusasia.com
The functionality of this compound as a nanocarrier is linked to its ability to adsorb the liquid SNEDDS formulation into its porous structure, resulting in a dry, free-flowing powder that can be compressed into tablets. pharmafocusasia.comnih.gov The presence of silanol (B1196071) groups on the surface of the material can act as proton donors/acceptors, which may improve drug release in acidic environments. pharmafocusasia.com Research has shown that incorporating a superdisintegrant into tablets made with drug-loaded this compound can significantly improve drug absorption, achieving bioavailability comparable to liquid-filled capsule formulations. nih.govnih.gov
Furthermore, related research into uniform magnesium silicate hollow spheres has demonstrated their potential as high-capacity nanocarriers. rsc.orgresearchgate.net These structures, with a large internal void and mesoporous shell, have shown a remarkably high storage capacity for guest molecules (e.g., 2140 mg of Doxorubicin per gram) and provide sustained drug release. rsc.orgresearchgate.net
Adsorbent Properties for Formulation Research
The exceptional adsorbent properties of this compound are a cornerstone of its utility in pharmaceutical formulation research. pharmafocusasia.com Its high specific surface area and porosity give it a significant capacity for adsorbing both oils and water. fujichemical.co.jpfujichemical.co.jp This makes it an effective carrier for converting liquid active pharmaceutical ingredients or oily formulations into solid forms. pharmafocusasia.com
Its high surface area allows for the even adsorption of liquids while maintaining good flow properties, a critical factor in tablet manufacturing. pharmafocusasia.com The mechanism of adsorption is believed to involve drug intercalation within the silica layers of the aluminometasilicate, leading to an increase in the basal spacing of its microstructure. pharmafocusasia.com Studies have shown that its adsorption capacity can be significantly higher than other common pharmaceutical excipients. pharmafocusasia.com For example, it has been noted to have approximately 7.5 times more surface area than anhydrous dibasic calcium phosphate (B84403), allowing it to form a stronger connection with the drug molecule. pharmafocusasia.com This strong interaction, often via hydrogen bonds between the drug and the silanol groups on the silicate surface, contributes to the stability of the formulation. pharmafocusasia.com
Table 3: Physicochemical Properties of a Granular Grade of this compound (Neusilin® US2) This table details the typical physical and chemical characteristics of a specific grade of this compound used in pharmaceutical formulation research.
| Property | Value |
| BET Specific Surface Area | 300 m²/g |
| Oil Adsorbing Capacity | 3.2 ml/g |
| Bulk Density - Loose | 0.15 g/ml |
| Bulk Density - Tapped | 0.19 g/ml |
| pH of 5% Slurry | 7.4 |
| Source: fujichemical.co.jp |
Amorphous Solid Dispersion Research
This compound is a key excipient in the research and development of amorphous solid dispersions (ASDs), primarily for enhancing the solubility and stability of poorly water-soluble drugs. mdpi.comresearchgate.net Research has focused on its role as a porous carrier to improve drug loading and maintain the amorphous state of the active pharmaceutical ingredient (API), which is crucial for bioavailability. mdpi.comdntb.gov.ua
In one study, this compound (specifically Neusilin® US2) was investigated for its ability to enhance the drug loading and stability of Ezetimibe, a BCS Class II drug, in ASDs prepared by hot melt extrusion (HME). mdpi.comdntb.gov.ua The inclusion of this excipient facilitated the development of ASDs with up to 40% drug loading. mdpi.comdntb.gov.ua The porous nature of this compound allows it to entrap the drug, thereby inhibiting molecular mobility and preventing recrystallization, which is a common failure point for ASDs. mdpi.comdntb.gov.ua Stability studies of these formulations under accelerated conditions confirmed that the ternary dispersion tablets (containing the drug, a polymer, and this compound) remained stable. mdpi.com
The solid-state characterization of these formulations, using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD), confirmed the amorphous nature of the drug within the dispersion. mdpi.comdntb.gov.ua Furthermore, the incorporation of this compound was shown to improve the tabletability of the formulations. mdpi.com
Table 1: Research Findings on this compound in ASDs
| Research Focus | Model Drug | Key Findings | Citations |
|---|---|---|---|
| Improved Drug Loading and Stability | Ezetimibe | Facilitated up to 40% drug loading in ASDs. Stabilized the amorphous form by entrapping the drug within its pores, inhibiting molecular mobility. | mdpi.comdntb.gov.ua |
| Enhanced Dissolution and Physical Stability | Ezetimibe | Ternary dispersion tablets showed complete drug dissolution within 30 minutes. The amorphous state was preserved during storage under accelerated conditions. | mdpi.comdntb.gov.ua |
| Improved Tableting Properties | Ezetimibe | Demonstrated excellent tabletability for ternary dispersions compared to binary dispersions. | mdpi.com |
Surface Solid Dispersion (SSD) Design and Characterization
This compound is also integral to the design and characterization of surface solid dispersions (SSDs), a formulation strategy aimed at improving the biopharmaceutical properties of drugs with poor solubility. nih.gov In SSDs, the drug is dispersed on the surface of an inert carrier in an amorphous state.
Research on sorafenib (B1663141) tosylate, a multikinase inhibitor with poor biopharmaceutical properties, utilized this compound (Neusilin® US2) as an adsorbent to create an SSD. nih.gov The SSD was prepared using a modified solvent evaporation technique. Characterization using Fourier-transform infrared spectroscopy (FTIR) indicated hydrogen bonding between the drug and the this compound. nih.gov Crucially, PXRD and DSC analyses confirmed the complete molecular dispersion of sorafenib tosylate in an amorphous state, as evidenced by the disappearance of the drug's characteristic crystalline peaks. nih.gov
The resulting SFN-SSD demonstrated a significant improvement in performance compared to the pure drug. In-vitro studies showed a more than 20-fold increase in solubility and a cumulative release of 97.13% in one hour, compared to just 29.93% for the pure drug. nih.gov This enhancement is attributed to the amorphous state, improved wetting, and the solubilizing effect of the carrier. nih.gov
Molecular Dispersion and Physical Stability in Model Systems
The physical stability of amorphous drug forms is a critical area of research, and this compound has been studied extensively as a stabilizing agent. pharmafocusasia.com Its high surface area and porous structure are key to its function. By adsorbing drug molecules onto its surface and within its pores, it creates a geometric constraint that suppresses the conversion of the amorphous drug back to its crystalline form. pharmafocusasia.com
Studies involving polymer-magnesium aluminum silicate composite dispersions have shown that the interaction between the silicate and various polymers can enhance physical stability. nih.gov For instance, composites with sodium alginate (SA) and sodium carboxymethylcellulose (SCMC) were found to improve the rheological properties and physical stability of acetaminophen suspensions. nih.gov The silicate interacts with the polymers, leading to viscosity synergism and increased thixotropic properties, which helps in preventing the settling and caking of suspended particles. nih.gov
Use in Research on Essential Oil Formulation and Bioactivity Enhancement
This compound has been investigated as a novel excipient in the hydrodistillation of essential oils to enhance both yield and bioactivity. mdpi.comnih.govlsmu.lt Research on nutmeg (Myristica fragrans) essential oil demonstrated that using this compound during hydrodistillation significantly increased the oil yield. mdpi.comlsmu.lt
The yield of essential oil from nutmeg seeds was found to increase from 5.25% without the excipient to 10.43% when 2% this compound was used. lsmu.lt Furthermore, the chemical composition of the essential oil was altered, showing an increased content of bioactive compounds such as sabinene, α-pinene, and limonene. mdpi.com
This enhanced composition translated to improved biological activity. The nutmeg essential oil obtained with the excipient showed stronger anti-inflammatory properties in cell cultures, offering better protection against induced necrosis and more efficiently preventing the release of interleukin-6 (IL-6). mdpi.comnih.gov It also exhibited enhanced antibacterial activity against specific strains like E. faecalis and S. mutans. nih.gov The proposed mechanism is that the high absorption capacity of this compound facilitates the extraction process. lsmu.ltlsmu.lt
Table 2: Effect of this compound on Nutmeg Essential Oil Yield
| This compound Concentration | Essential Oil Yield (from 15g nutmeg) | Percentage Yield Increase | Citations |
|---|---|---|---|
| 0% (Control) | 0.79 ± 0.04 g | - | lsmu.lt |
| 0.5% | 1.19 ± 0.09 g | ~50.6% | lsmu.lt |
| 1% | 1.29 ± 0.05 g | ~63.3% | mdpi.com |
| 2% | 1.57 ± 0.09 g | ~98.7% | lsmu.lt |
Environmental Research Applications (e.g., Adsorption of Pollutants)
Adsorption of Dyes from Aqueous Solutions
This compound and related silicate composites are being researched for their potential in environmental remediation, specifically for the removal of dyes from industrial wastewater. mdpi.com Their porous structure, high surface area, and charged framework make them effective adsorbents for dye molecules. mdpi.comtandfonline.com
In one study, a novel analcime/sodium magnesium aluminum silicon silicate nanocomposite was synthesized and tested for its efficiency in removing methylene blue dye from aqueous solutions. mdpi.com The nanocomposite demonstrated a superior maximum adsorption capacity of 290.69 mg/g. mdpi.comnih.gov The adsorption process was found to follow the pseudo-second-order kinetic model and the Langmuir isotherm, indicating that the dominant mechanism was chemisorption onto a homogeneous monolayer surface. mdpi.com The negatively charged framework of the silicate enables the adsorption of positively charged (cationic) dye molecules through electrostatic interactions. mdpi.com
Research on synthesized magnesium silicate hydrate (B1144303) also showed a strong affinity for the cationic dye methylene blue, which was attributed to the negative surface charge of the adsorbent and the compact molecular size of the dye allowing it to diffuse into the material's mesopores. orientjchem.orgresearchgate.net The specific surface area of the synthesized adsorbent was measured to be high, at 634.63 m²/g, with an average pore size of 3.72 nm, making it suitable for dye adsorption. orientjchem.orgresearchgate.net
Table 3: Adsorption Capacities of Silicate-Based Adsorbents for Dyes
| Adsorbent | Model Dye | Maximum Adsorption Capacity (Qmax) | Citations |
|---|---|---|---|
| Analcime/Sodium Magnesium Aluminum Silicon Silicate (Z2) | Methylene Blue | 290.69 mg/g | mdpi.comnih.gov |
| Analcime/Sodium Magnesium Aluminum Silicon Silicate (Z1) | Methylene Blue | 230.95 mg/g | mdpi.com |
| Mesoporous Magnesium Silicate | Rhodamine B | 190 mg/g | researchgate.net |
| Magnesium Silicate Gel | Weak Acid Red 2R | Not specified, but effective | researchgate.net |
Heavy Metal Ion Removal Studies
The application of magnesium silicates and their composites extends to the removal of toxic heavy metal ions from aqueous solutions. powdermat.org Modified zeolites and synthesized nanocomposites containing magnesium and silicate have shown high efficiency in adsorbing heavy metals like lead (Pb), mercury (Hg), cadmium (Cd), and others. powdermat.orgrsc.org
In one study, a magnesium-modified zeolite was successfully used to remove lead from a wastewater solution. The adsorbent achieved a 99.86% removal rate for an initial lead concentration of 99.032 mg/L. powdermat.org The mechanism is primarily ion exchange, where magnesium ions in the zeolite structure are exchanged for heavy metal ions from the solution. powdermat.org
Another research effort developed organically-modified magnesium silicate nanocomposites for heavy metal removal. A disulfide-grafted polyethyleneimine (PES)@Mg2SiO4 composite exhibited very high adsorption capacities: 714 mg/g for Hg2+, 400 mg/g for Pb2+, and 323 mg/g for Cd2+. rsc.org The presence of a large number of dithiocarbamate moieties on the surface provides specific adsorption sites for the heavy metal ions. rsc.org The immobilization mechanism for heavy metals by aluminosilicate hydrates is complex, often involving a combination of isomorphous substitution, interlayer cation exchange, and surface adsorption. researchgate.net
Geological and Geochemical Contexts of this compound Analogs
In geological and geochemical studies, the specific compound "this compound" is not typically referenced as a distinct mineral. Instead, the behavior and interaction of magnesium, aluminum, and silicon within silicate melts and various mineral structures are of fundamental importance to understanding Earth's processes. The principles governing the formation of natural magnesium and aluminum-bearing silicates provide a framework for understanding the geochemical context of complex silicate systems.
Understanding Magnesium Behavior in Silicate Melts and Minerals
Magnesium is a crucial element in the composition of the Earth, being the fourth most abundant element in the planet. mit.edu Its behavior in silicate melts and its incorporation into mineral structures are central to the fields of petrology and geochemistry. The Earth's mantle is predominantly composed of silicate rocks, with magnesium being a primary component of key mantle minerals. wikipedia.org
The upper mantle is largely made up of peridotite, a rock type rich in the magnesium silicate mineral olivine. wikipedia.org Olivine and other magnesium-rich minerals like pyroxene are fundamental in studying the geochemistry of the mantle. mit.edu The partitioning of magnesium between these minerals and silicate melts provides insights into processes like partial melting and magma differentiation.
Under the immense pressures of the Earth's transition zone and lower mantle, magnesium silicate minerals undergo phase transformations to form denser structures. mit.edu For instance, olivine transforms into wadsleyite and then ringwoodite, which are capable of incorporating significant amounts of water into their crystal structures, highlighting the role of magnesium silicates in the Earth's deep water cycle. wikipedia.org In the lower mantle, the dominant minerals are bridgmanite (a high-pressure magnesium silicate perovskite) and ferropericlase. wikipedia.org
The presence of aluminum influences the behavior of magnesium in silicate melts. In aluminosilicate melts, magnesium can act as a network modifier, altering the viscosity and other physical properties of the melt. aps.org The coordination of magnesium in these melts can vary, affecting how it is incorporated into crystallizing minerals. science.gov
| Mineral | Chemical Formula | Mantle Zone | Key Characteristics |
|---|---|---|---|
| Olivine | (Mg,Fe)₂SiO₄ | Upper Mantle | Primary constituent of peridotite. wikipedia.org |
| Wadsleyite | β-(Mg,Fe)₂SiO₄ | Transition Zone | High-pressure polymorph of olivine, can hold significant water. mit.edu |
| Ringwoodite | γ-(Mg,Fe)₂SiO₄ | Transition Zone | Higher-pressure polymorph of olivine, also has a large capacity for water storage. wikipedia.org |
| Bridgmanite | (Mg,Fe)SiO₃ | Lower Mantle | Most abundant mineral in the Earth, has a perovskite structure. wikipedia.org |
Role in Earth Sciences Research
The study of magnesium and aluminum in silicate systems is fundamental to various areas of Earth sciences research. The composition of magnesium-rich minerals, such as diopside (B82245) found in peridotite xenoliths, can be used to reconstruct temperature conditions within the Earth's mantle. wikipedia.org
Furthermore, hydrous magnesium silicates, including aluminous phases, are critical in understanding the transport and storage of water in the Earth's deep interior. mdpi.com The stability of these hydrous phases under high pressure and temperature conditions suggests that the lower mantle may play a significant role in the global water cycle. mdpi.com The incorporation of aluminum into these hydrous silicates can enhance their thermal stability. mdpi.com
In the context of crustal geology, the weathering of magnesium-rich rocks like serpentinized peridotite can lead to the formation of magnesium silicate hydrate (M-S-H) and magnesium alumina silicate hydrate (M-A-S-H) cements. mdpi.com These natural cements provide insights into low-temperature geochemical processes and have implications for understanding CO₂ sequestration in ultramafic rocks. mdpi.com
Research into calcium-magnesium-aluminosilicate (CMAS) systems, which are relevant to the composition of the Earth's crust and mantle, is also important in materials science, particularly in the development of thermal barrier coatings for gas turbine engines. nasa.govnasa.gov The interaction of molten CMAS with these coatings is a critical area of study. nasa.gov
| Research Area | Significance of Mg-Al-Silicate Systems | Key Minerals/Phases Studied |
|---|---|---|
| Mantle Petrology | Indicators of temperature, pressure, and chemical composition of the mantle. | Olivine, Pyroxene, Garnet, Bridgmanite. mit.eduwikipedia.org |
| Geodynamics and Water Cycle | Storage and transport of water in the deep Earth. | Wadsleyite, Ringwoodite, Phase D, Phase H. wikipedia.orgmdpi.com |
| Crustal Geochemistry | Weathering processes and natural cement formation. | Magnesium Silicate Hydrate (M-S-H), Magnesium Alumina Silicate Hydrate (M-A-S-H). mdpi.com |
| Volcanology | Influence on magma viscosity, crystallization, and eruption dynamics. | Amorphous aluminosilicate glasses. aps.org |
Future Research Directions and Unresolved Challenges
Development of Novel Synthesis Pathways for Enhanced Control over Structure and Morphology
A significant area of future research lies in the development of new synthesis methods to gain more precise control over the structure and morphology of magnesium aluminometasilicate. The current synthesis, often involving controlled precipitation from aqueous solutions followed by hydrothermal treatment and spray drying, results in an amorphous material with a layered structure and high surface area. However, fine-tuning properties such as particle size, porosity, and surface chemistry at the nanoscale is crucial for advancing its application.
Future pathways could explore sol-gel processes, self-assembly techniques, and template-assisted synthesis to create highly ordered mesoporous structures. By controlling the hydrolysis and condensation rates of silicon, aluminum, and magnesium precursors, it may be possible to tailor the pore size distribution and surface area with greater precision. Research has shown that even variations in the initial pH of the synthesis gel can influence crystallite size and surface area, which are critical for catalytic applications. The goal is to move beyond the current amorphous, albeit high-purity, state to produce materials with tailored structural and morphological features for specific applications, such as targeted drug delivery or more efficient catalysis. acs.org
Advanced Characterization Techniques for In Situ and Operando Studies
Understanding the dynamic behavior of this compound during its function is a key challenge that requires the application of advanced characterization techniques. While standard methods like X-ray diffraction (XRD) confirm its amorphous nature and spectroscopy provides compositional information, these often provide a static picture.
Future research will increasingly rely on in situ and operando techniques to study the material under real-world conditions. For example, in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide insights into the molecular interactions between this compound and active pharmaceutical ingredients (APIs) during processes like hot-melt extrusion or dissolution. researchgate.netresearchgate.net These studies can reveal the formation of hydrogen bonds and other interactions that are crucial for the stabilization of amorphous drug forms. srce.hrnih.gov
Furthermore, techniques like neutron and X-ray diffraction coupled with magic angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy have already provided detailed information about the coordination environments of aluminum and magnesium. Applying these techniques in situ could elucidate how these environments change in response to stimuli such as pressure, temperature, or the presence of moisture, providing a deeper understanding of its performance as a pharmaceutical excipient or catalyst. mdpi.com
Integration of Multi-Scale Computational Modeling with Experimental Validation
The integration of computational modeling with experimental data presents a powerful approach to understanding and predicting the behavior of this compound. Multi-scale modeling, ranging from the quantum mechanical level to mesoscale and continuum models, can provide insights that are difficult to obtain through experiments alone.
Future research should focus on developing accurate force fields and models that can simulate the complex, amorphous structure of this compound and its interactions with other molecules. These models could be used to predict how changes in composition (e.g., the Al/Mg/Si ratio) affect the material's structural properties, surface energy, and adsorption capacity. americanelements.com
Data-driven and machine-learning algorithms are also emerging as valuable tools for modeling and predicting the performance of formulations containing this compound. d-nb.infonih.gov By combining large experimental datasets with these computational approaches, it may be possible to accelerate the development of new formulations with optimized properties, such as enhanced drug dissolution or stability. d-nb.infoscielo.br Experimental validation of these models will be crucial to ensure their predictive accuracy.
Exploration of New Synergistic Effects in Composite Materials
This compound is often used in combination with other materials to create composites with enhanced properties. A significant area for future research is the systematic exploration of new synergistic effects in these composite materials.
For instance, in pharmaceutical formulations, this compound has been shown to have a synergistic effect with other excipients. When combined with water-soluble fillers, it can help maintain improved dissolution properties over long periods. google.comgoogle.com In solid dispersions, it can act in synergy with polymers to enhance the solubilization of poorly soluble drugs. researchgate.net
Future studies could investigate novel combinations of this compound with other functional materials, such as different types of polymers, lipids, or even other inorganic materials. The goal would be to create multifunctional composites with tailored properties for specific applications. For example, combining it with mucoadhesive polymers could lead to drug delivery systems with prolonged residence time in the gastrointestinal tract. Understanding and harnessing these synergistic effects will be key to developing the next generation of advanced materials.
Understanding Long-Term Stability and Degradation Mechanisms in Various Research Environments
While this compound is known for its thermal stability and long shelf life, a deeper understanding of its long-term stability and degradation mechanisms in various environments is still needed. biozoomer.com This is particularly important for its use in pharmaceutical formulations, where stability is a critical factor. nih.govgoogle.com
Future research should focus on accelerated stability studies under different conditions of temperature and humidity to predict its long-term performance. nih.gov Studies have shown that while it is effective at adsorbing moisture and protecting sensitive APIs, its own properties might change over time, potentially affecting drug release. pharmafocusasia.comscispace.com For example, the desorption of lipophilic drugs has been observed to slow down over time, a challenge that could potentially be addressed by surface modification with polymers like polyvinyl alcohol. pharmafocusasia.com
Investigating the degradation pathways of this compound in different chemical environments is also crucial. This includes understanding its behavior in acidic and basic conditions, which is relevant for its application as an antacid and in drug delivery systems designed for different parts of the gastrointestinal tract. A comprehensive understanding of its stability and degradation will ensure its safe and effective use in all its applications.
Interactive Data Table: Properties of this compound Grades
| Grade | Empirical Formula | Key Characteristics | Potential Research Application |
| Neusilin® UFL2 | Al2O3·MgO·1.7SiO2·xH2O | Amorphous, large specific surface area, high oil/water adsorption. biozoomer.com | Development of mattifying cosmetics with improved stability. biozoomer.comnih.gov |
| Neusilin® US2 | Al2O3·MgO·1.7SiO2·xH2O | Amorphous, granular, high porosity, excellent flowability. mdpi.combiozoomer.com | Use as a carrier in hot-melt extrusion to improve drug loading and stability. preprints.orgsemanticscholar.org |
| Neusilin® S2 | Al2O3·MgO·2.4SiO2·xH2O | Amorphous, high specific surface area. mdpi.com | Investigation of particle interactions under pressure in powder compaction. mdpi.com |
Q & A
Basic Research Questions
Q. What standardized methods are used to quantify aluminum (Al₂O₃), magnesium (MgO), and silicon (SiO₂) oxides in Magnesium Aluminometasilicate?
- Methodological Answer : Atomic absorption spectrophotometry (AAS) is employed for precise quantification. For aluminum, a hollow-cathode lamp and acetylene-air-nitrous oxide flame are used at 309 nm. Magnesium is analyzed using a reducing acetylene-air flame at 285 nm. Silicon content is derived indirectly via gravimetric analysis after digestion and precipitation. Calibration curves from standard solutions ensure accuracy .
Q. How is the acid-consuming capacity of this compound experimentally determined?
- Methodological Answer : A sample (0.2 g) is reacted with 0.1 N HCl at 37°C for 1 hour. Post-filtration, residual acid is titrated with 0.1 N NaOH to pH 3.5. The acid-consuming capacity is calculated as ≥250 mL 0.1 N HCl per gram (dried basis), reflecting its buffering utility in gastrointestinal drug formulations .
Q. What are the critical parameters for synthesizing this compound with consistent composition?
- Methodological Answer : Synthesis must adhere to strict oxide ranges: MgO (20.5–27.7%), Al₂O₃ (27.0–34.3%), and SiO₂ (14.4–21.7%). Post-synthesis, drying at 105°C and storage in airtight containers prevent hydration-induced structural changes. X-ray diffraction (XRD) and loss-on-drying tests validate phase purity and moisture content .
Advanced Research Questions
Q. How does the pore architecture of this compound influence drug release kinetics in solid self-emulsifying (S-SE) systems?
- Methodological Answer : Nitrogen adsorption analysis reveals mesoporous structures (pore size 2–50 nm). Neutral-grade carriers (e.g., Neusilin US2) retain larger pores (40–100 nm) after liquid adsorption, enabling sustained release. In contrast, alkaline grades (e.g., Neusilin SG2) exhibit faster drug release due to smaller pore occlusion. Dissolution studies at pH 1.2 and 7.2, coupled with porosity metrics, optimize carrier-drug ratios (e.g., 1:4–1:6) .
Q. What mechanisms explain the enhanced extraction of volatile compounds (e.g., sabinene) using this compound in phytochemical studies?
- Methodological Answer : The excipient’s high surface area (≥300 m²/g) and hydrophobicity adsorb non-polar terpenes during hydrodistillation. GC-MS analysis shows 2% w/w excipient increases sabinene yield by 7% compared to traditional methods. Optimization involves varying excipient concentration (0.5–2%) and solvent polarity to maximize target compound recovery .
Q. How can researchers reconcile discrepancies in moisture uptake data when formulating hygroscopic drugs with this compound?
- Methodological Answer : Contradictions arise from excipient-drug ratios and environmental RH. Gravimetric analysis under controlled humidity (e.g., 80% RH) shows 1:2 drug-silicate ratios reduce moisture uptake by 60%. Surface coating via dry granulation or co-processing with colloidal silica further enhances stability, validated by stability-indicating HPLC assays .
Q. What experimental strategies address batch-to-batch variability in this compound’s alkalinity and its impact on drug compatibility?
- Methodological Answer : pH suspension testing (8.5–10.5) and acid-neutralizing capacity assays are critical. For pH-sensitive APIs, pre-treatment with ion-exchange resins or blending with acidic excipients (e.g., citric acid) mitigates alkalinity. Accelerated stability studies (40°C/75% RH) monitor drug degradation via forced degradation HPLC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
